Methyl 2-methylisonicotinate
Description
Properties
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWJWOJPWLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468273 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16830-24-3 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-Methylisonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: Methyl 2-methylisonicotinate is a substituted pyridine derivative that serves as a crucial heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a methyl ester at the 4-position and a methyl group at the 2-position, offers a unique combination of reactivity and steric/electronic properties. This guide provides an in-depth profile of this compound, covering its physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and its strategic application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Chemical Identity and Structural Profile
This compound is an organic compound classified as a pyridine carboxylate ester. The strategic placement of its functional groups makes it a valuable precursor for more complex molecular architectures.
-
IUPAC Name: Methyl 2-methylpyridine-4-carboxylate
-
Synonyms: 2-Methyl-4-pyridinecarboxylic acid methyl ester, Methyl 2-methylisonicotinic acid[1]
-
CAS Number: 16830-24-3[1]
-
Molecular Weight: 151.16 g/mol [1]
Caption: Chemical structure of this compound (CAS 16830-24-3).
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 108-110 °C (at 19 Torr) / ~225 °C (at 760 Torr) | [1] |
| Density | ~1.104 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether; Insoluble in water | [1] |
| Storage | Store under inert atmosphere at room temperature | [1] |
Synthesis and Purification Protocol
This compound is typically prepared via Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis.
Reaction Mechanism and Rationale
The Fischer esterification proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. The reaction is reversible, and thus is typically performed with an excess of the alcohol (methanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis adapted from analogous procedures for isonicotinate esters.[3][4]
Materials:
-
2-Methylisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methylisonicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath to approximately 10 °C. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise, ensuring the temperature does not exceed 20 °C.
-
Rationale: The reaction is exothermic; slow, cooled addition prevents overheating and potential side reactions. Sulfuric acid acts as the catalyst and a dehydrating agent.
-
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy and drives the reversible reaction towards the ester product.
-
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Slowly add solid sodium carbonate in portions with stirring until the solution is alkaline (pH > 8).
-
Rationale: Pouring onto ice dissipates the heat of neutralization. Sodium carbonate neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering them water-soluble salts.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 3 volumes).
-
Rationale: The ester product is significantly more soluble in the organic ether layer than in the aqueous layer, allowing for its efficient separation from inorganic salts and other water-soluble species.
-
-
Washing and Drying: Combine the organic extracts. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous Na₂SO₄ removes trace amounts of water.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude oil can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Profile for Structural Validation
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.[5]
| Technique | Expected Observations and Interpretation |
| ¹H NMR | ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N). ~7.8 ppm (s, 1H): Proton at C3. ~7.7 ppm (d, 1H): Proton at C5. ~3.9 ppm (s, 3H): Ester methyl protons (-OCH₃). ~2.6 ppm (s, 3H): Ring methyl protons (-CH₃). |
| ¹³C NMR | ~165 ppm: Ester carbonyl carbon (C=O). ~160 ppm, ~148 ppm, ~125 ppm, ~122 ppm: Aromatic carbons of the pyridine ring. ~52 ppm: Ester methyl carbon (-OCH₃). ~24 ppm: Ring methyl carbon (-CH₃). |
| IR (Infrared) | ~1725 cm⁻¹ (strong): C=O stretch of the ester. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250 cm⁻¹ (strong): C-O stretch of the ester. ~3000-2850 cm⁻¹: C-H stretching of methyl groups. |
| MS (Mass Spec) | m/z = 151: Molecular ion peak [M]⁺. m/z = 120: Fragment corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion. m/z = 92: Fragment corresponding to the loss of the carbomethoxy group (•COOCH₃). |
The Strategic Role in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate in the synthesis of pharmaceuticals.[1] Both the pyridine core and its specific substitution pattern are of high interest to medicinal chemists.
The "Magic Methyl" Effect
The introduction of a methyl group into a drug candidate can have profound and sometimes unexpectedly beneficial effects on its biological properties, a phenomenon often termed the "magic methyl" effect.[6] The 2-methyl group in this compound is a prime example of a strategically placed methyl group that can be carried through a synthesis.
Caption: The multifaceted impact of a strategic methyl group in drug design.
Key contributions of the 2-methyl group include:
-
Steric Shielding: It can block metabolic attack on the pyridine nitrogen or adjacent positions, thereby increasing the metabolic stability and half-life of a drug.[7]
-
Conformational Restriction: The methyl group can lock the molecule into a specific, more biologically active conformation by preventing free rotation of adjacent groups.
-
Enhanced Binding: It can fit into small hydrophobic pockets within a target protein's active site, increasing binding affinity and potency.[6]
Synthetic Handle
The ester functional group is a versatile handle for further chemical transformations, including:
-
Amidation: Reaction with amines to form amides, a common functional group in many drugs.
-
Hydrolysis: Conversion back to the carboxylic acid, which can then be used in other coupling reactions.
-
Reduction: Reduction to the corresponding alcohol, opening up further synthetic pathways.
Safety and Handling
As an irritant, proper handling of this compound is essential in a laboratory setting.[1] Users should adhere to standard safety protocols for handling organic chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[1][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person into fresh air.[11]
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[10]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the advantageous positioning of its methyl substituents make it a valuable tool for researchers. Understanding its profile and the rationale behind its use empowers scientists to design and synthesize novel molecules with improved therapeutic potential, particularly in the fields of oncology and beyond.[1]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. lehigh.edu [lehigh.edu]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Methyl isonicotinate - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Methyl 2-methylisonicotinate: Identification, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-methylisonicotinate, a key heterocyclic building block. Intended for professionals in research and development, this document delves into the essential identification parameters, a detailed synthesis protocol, and the analytical techniques required for its unambiguous characterization.
Introduction
This compound, also known by its IUPAC name methyl 2-methylpyridine-4-carboxylate, is a substituted pyridine derivative with significant applications in organic synthesis. Its structural motif is a valuable scaffold for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its properties and synthesis is paramount for its effective utilization in research and development endeavors.
Part 1: Core Identification and Physical Properties
Accurate identification of chemical compounds is the bedrock of scientific research. This section provides the key identifiers and physical properties of this compound.
Key Identifiers
The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| CAS Number | 16830-24-3 | [1][2][3][4][5][6][7] |
| IUPAC Name | methyl 2-methylpyridine-4-carboxylate | [4][8] |
| Molecular Formula | C₈H₉NO₂ | [1][3][4][6] |
| Molecular Weight | 151.16 g/mol | [1][3][4][6][8] |
| MDL Number | MFCD09991707 | [1][2][3] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid (at 20°C) | [1] |
| Purity | ≥98% | [1] |
Part 2: Synthesis of this compound
The most common and direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with methanol in the presence of an acid catalyst.[8] This method is widely employed due to its reliability and straightforward procedure.
Reaction Scheme
Figure 1: Fischer Esterification of 2-Methylisonicotinic Acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is based on established Fischer esterification procedures for pyridine carboxylic acids.
Materials:
-
2-Methylisonicotinic acid (1.0 eq)
-
Anhydrous Methanol (as solvent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylisonicotinic acid and a large excess of anhydrous methanol.
-
Acid Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Part 3: Analytical Characterization
Unambiguous identification of the synthesized product is critical. A combination of spectroscopic methods is employed for this purpose.
Spectroscopic Data
While publicly available spectra for this compound are limited, several suppliers indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[2][5] The expected spectral characteristics are outlined below based on the compound's structure.
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons at the 2-position, and the methyl protons of the ester group. The chemical shifts and splitting patterns will be indicative of their respective electronic environments and neighboring protons.
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the methyl carbon at the 2-position, the ester carbonyl carbon, and the ester methyl carbon.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm-1.
-
C-O stretch (ester): Bands in the 1300-1000 cm-1 region.
-
C=C and C=N stretches (aromatic ring): Absorptions in the 1600-1450 cm-1 region.
-
C-H stretches (aromatic and aliphatic): Bands typically above and below 3000 cm-1, respectively.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 151, corresponding to the molecular weight of this compound.
Analytical Workflow
Figure 2: Analytical Workflow for the Characterization of this compound.
Part 4: Applications and Safety
Applications
This compound is a versatile intermediate with applications in several fields:
-
Agrochemicals: It serves as a semiochemical, a signaling chemical, used in traps for monitoring and controlling thrips in agricultural settings.[8]
-
Pharmaceutical Synthesis: As a substituted pyridine, it is a valuable building block for the synthesis of more complex molecules with potential therapeutic properties.[8]
-
Materials Science: There is emerging interest in its use as a precursor for the synthesis of photosensitizers in dye-sensitized solar cells and as a component in luminescent metal-organic frameworks (MOFs).[8]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) is available for this compound.[9] Users should consult the SDS for detailed safety information.
General Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a foundational understanding of this compound, covering its essential identification, a detailed synthesis protocol, and the necessary analytical techniques for its characterization. This information is intended to support researchers and scientists in the effective and safe utilization of this important chemical intermediate in their research and development activities.
References
- 1. 16830-24-3 this compound AKSci 8594AA [aksci.com]
- 2. 16830-24-3|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - 16830-24-3 | VulcanChem [vulcanchem.com]
- 5. 16830-24-3 | MFCD09991707 | this compound [aaronchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]
- 8. Buy this compound | 16830-24-3 [smolecule.com]
- 9. aaronchem.com [aaronchem.com]
A Guide to the Spectroscopic Characterization of Methyl 2-methylisonicotinate
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-methylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical considerations for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this guide offers a robust predictive analysis based on established spectroscopic principles, serving as a valuable resource for its synthesis and characterization.
Introduction to this compound
This compound, with the molecular formula C₈H₉NO₂, is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Vitamin B3). Pyridine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The precise characterization of such compounds is paramount for ensuring their purity, confirming their structure, and understanding their chemical properties, which are critical aspects of the drug discovery and development process.
Spectroscopic techniques are indispensable tools for the unambiguous identification and structural analysis of organic molecules. This guide will delve into the predicted spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this or structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring high-resolution NMR spectra of a novel compound like this compound would involve the following steps:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.
-
Acquire a ¹H NMR spectrum, typically using a single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, more scans are generally required to achieve an adequate signal-to-noise ratio. Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.
-
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The electron-withdrawing nature of the nitrogen atom and the ester group will significantly influence the chemical shifts of the pyridine ring protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.6 | d | ~5 | 1H |
| H-5 | ~7.5 | d | ~5 | 1H |
| H-6 | ~8.6 | s | - | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
| 2-CH₃ | ~2.6 | s | - | 3H |
-
Interpretation:
-
The proton at the C-6 position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet.
-
The protons at the C-3 and C-5 positions will appear as doublets due to coupling with each other.
-
The methyl protons of the ester group (-OCH₃) and the methyl group at the C-2 position (2-CH₃) will each appear as sharp singlets, as they have no adjacent protons to couple with.
-
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy: Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~122 |
| C-4 | ~138 |
| C-5 | ~120 |
| C-6 | ~150 |
| C=O | ~165 |
| -OCH₃ | ~52 |
| 2-CH₃ | ~24 |
-
Interpretation:
-
The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift.
-
The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. C-2 and C-6, being adjacent to the nitrogen, will be significantly deshielded.
-
The methyl carbons will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Acquiring an IR Spectrum
A common and straightforward method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1725 |
| C=N (Pyridine) | Stretch | ~1590 |
| C=C (Pyridine) | Stretch | ~1560, ~1470 |
| C-O (Ester) | Stretch | ~1250 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | <3000 |
-
Interpretation:
-
A strong, sharp peak around 1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ester.
-
The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
The C-O stretching vibration of the ester will be visible in the fingerprint region.
-
C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis and Detection: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion.
Predicted Mass Spectrum
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.
Table 4: Predicted Key m/z Peaks in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 151 | [M]⁺• (Molecular Ion) |
| 120 | [M - OCH₃]⁺ |
| 92 | [M - COOCH₃]⁺ |
-
Interpretation:
-
The molecular ion peak at m/z 151 would confirm the molecular weight of the compound.
-
A prominent fragment would likely result from the loss of the methoxy radical (•OCH₃) to give an acylium ion at m/z 120.
-
Another significant fragmentation pathway would be the loss of the entire carbomethoxy radical (•COOCH₃) to yield the 2-methylpyridine cation at m/z 92.
-
Caption: Plausible EI-MS fragmentation pathways for this compound.
Overall Spectroscopic Workflow
The structural elucidation of a novel compound is a systematic process that integrates data from multiple spectroscopic techniques.
An In-depth Technical Guide to the Solubility of Methyl 2-methylisonicotinate in Common Organic Solvents
Introduction: The Critical Role of Solubility in Research and Development
Methyl 2-methylisonicotinate (CAS No. 16830-24-3), a pyridine derivative with the chemical formula C₈H₉NO₂, is a key intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals.[1] Its utility in drug discovery and process development is intrinsically linked to its solubility profile. A thorough understanding of how this compound behaves in various organic solvents is paramount for researchers and scientists. It dictates the choice of reaction media, purification strategies such as crystallization, and the formulation of final products. This guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with practical experimental guidance to empower laboratory professionals.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The polarity of both the solute (this compound) and the solvent is the primary determinant of their miscibility. This compound is a moderately polar molecule, owing to the presence of the nitrogen atom in the pyridine ring and the ester functional group. The additional methyl group on the pyridine ring, compared to its isomer methyl isonicotinate, slightly increases its lipophilicity, which can subtly influence its solubility in various organic solvents.
Solubility Profile of this compound
Precise, experimentally determined quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and calculated values provide a foundational understanding. The compound is generally described as soluble in organic solvents such as ethanol and ether, and insoluble in water.[1] This observation aligns with the expected behavior of a moderately polar organic molecule.
For a more quantitative perspective, we can analyze calculated solubility data and compare it with the experimental data of its close structural isomer, methyl isonicotinate. This comparative approach offers valuable insights, though it is crucial to recognize that the presence of the 2-methyl group will induce differences in solubility.
Table 1: Quantitative Solubility Data
| Solvent | Solvent Class | This compound (Calculated) | Methyl isonicotinate (Experimental, g/L @ 25°C) |
| Water | Aqueous | 3.4 - 6.6 mg/mL ("Very Soluble" on Log S scale)[2] | 21.12 |
| Methanol | Polar Protic | - | 179.61 |
| Ethanol | Polar Protic | Soluble[1] | 143.73 |
| Acetone | Polar Aprotic | - | 296.95 |
| Ethyl Acetate | Polar Aprotic | - | 198.53 |
| Dichloromethane | Chlorinated | - | 839.03 |
| Chloroform | Chlorinated | - | 528.79 |
| Toluene | Aromatic | - | 117.57 |
| Hexane | Nonpolar | - | 9.75 |
| Diethyl Ether | Ether | Soluble[1] | - |
Note: The calculated water solubility for this compound appears to contradict the qualitative description of "insoluble". This highlights the importance of experimental verification, as computational models may not fully capture all intermolecular interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of experimental data, a robust and reproducible protocol for determining the solubility of this compound is essential for any research endeavor. The isothermal shake-flask method is a widely accepted and reliable technique.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1]
Materials and Equipment
-
This compound (liquid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Experimental Workflow Diagram
Caption: Isothermal shake-flask method for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. As it is a liquid, this can be done by ensuring a small, undissolved layer of the compound is present at the bottom of the vial after the addition of the solvent.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow any undissolved solute to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L), taking into account the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Conclusion
While a comprehensive, experimentally verified public dataset on the solubility of this compound is yet to be established, this guide provides a robust framework for researchers. By understanding the theoretical principles of solubility, leveraging comparative data from its structural isomer, and implementing a rigorous experimental protocol, scientists and drug development professionals can confidently determine the solubility of this vital chemical intermediate in a range of common organic solvents. This knowledge is fundamental to optimizing synthetic pathways, developing effective purification techniques, and ultimately, accelerating the pace of innovation.
References
An In-depth Technical Guide to the Safe Handling and Use of Methyl 2-methylisonicotinate
For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their handling and safety profiles. Methyl 2-methylisonicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1][2] Its utility, however, is paired with a specific hazard profile that demands rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation. By fostering a deeper understanding of the chemical's properties, this document aims to empower researchers to work with confidence and safety.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[2] Understanding the causality of these hazards is the first step in mitigating risk. As a pyridine derivative and an ester, its reactivity and irritant properties are inherent to its chemical structure.
Globally Harmonized System (GHS) Classification
A thorough risk assessment begins with the GHS classification, which provides a universally understood language for chemical hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Data sourced from publicly available Safety Data Sheets.
The irritant nature of this compound stems from its ability to interact with biological tissues. On the skin and in the eyes, it can cause localized inflammation and discomfort. If inhaled, the vapors can irritate the mucous membranes of the respiratory tract. While not classified as acutely toxic via inhalation or dermal contact in available literature, its irritant properties necessitate robust protective measures.
Physicochemical Properties and Their Safety Implications
Understanding the physical properties of a compound is critical to anticipating its behavior in the laboratory environment.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | [1] |
| Physical Form | Colorless to yellow liquid | [2] |
| Boiling Point | ~225 °C at 760 mmHg | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |
| Melting Point | ~ -4 °C | Will be in liquid form under standard laboratory conditions. |
| Vapor Pressure | 0.104 mmHg at 25°C | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [2] |
The relatively high boiling point suggests that at ambient temperature, the risk of inhaling significant quantities of vapor is low. However, this can change dramatically if the compound is heated or aerosolized. Its insolubility in water has implications for spill cleanup and decontamination procedures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.
The Primacy of Engineering Controls
The most effective way to mitigate exposure is to handle this compound within a well-ventilated area.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors, especially if the compound is heated.
-
Ventilation: The laboratory should have a general ventilation system that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against direct contact.
| PPE Type | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities. |
| Hand Protection | Butyl or Nitrile rubber gloves. | As an ester and aromatic heterocyclic compound, glove selection is critical. Butyl rubber offers excellent resistance to esters and ketones. Nitrile gloves provide good general chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | This provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is generally not required if work is conducted within a properly functioning chemical fume hood. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. Personnel must be properly fit-tested and trained in respirator use. |
Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for maintaining a safe laboratory environment.
Prudent Handling Practices
-
Avoid Contact: Always avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Grounding: When transferring larger quantities, take precautionary measures against static discharge.
Storage Requirements
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
-
Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow: Synthesis of Methyl Piperidine-2-methyl-4-carboxylate
To provide a practical context for the safe handling of this compound, the following is a representative experimental protocol for its reduction.
Reaction Scheme
Caption: Workflow for the hydrogenation of this compound.
Step-by-Step Protocol
This protocol is adapted from a documented synthetic procedure and should only be performed by trained personnel in a suitable laboratory setting.[4]
-
Preparation (in a chemical fume hood): To a solution of this compound (2.00 g, 13.2 mmol) in acetic acid (20 mL), add Platinum(IV) oxide (451 mg, 1.98 mmol).
-
Reaction Setup: Place the reaction mixture in a pressure vessel suitable for hydrogenation.
-
Hydrogenation: Stir the mixture at 40 °C for 2 days under a hydrogen atmosphere (3 MPa or approximately 435 psi). Note: The original search results mentioned 50 psi, but the more detailed patent specifies 3 MPa. This higher pressure requires specialized equipment and training.
-
Workup: Upon completion, filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by dissolving the residue in water, neutralizing with a base such as potassium carbonate, and performing an extraction with an organic solvent, followed by chromatographic purification if necessary.
Emergency Procedures: Preparedness and Response
Even with the most stringent precautions, accidental exposures and spills can occur. A well-defined emergency plan is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making workflow for a chemical spill.
Minor Spill (less than 100 mL, contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl or nitrile).
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste through your institution's EHS program.
Major Spill (greater than 100 mL, or any amount outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: Contact your institution's emergency response number or EHS department immediately.
-
Report: Provide the dispatcher with the name of the chemical, the estimated amount spilled, and the location.
-
Do Not Re-enter: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.
Conclusion: A Culture of Safety
This compound is a versatile reagent with a manageable hazard profile when handled with the appropriate precautions. The foundation of its safe use lies not just in following procedures, but in understanding the rationale behind them. By integrating the principles of risk assessment, engineering controls, proper PPE selection, and emergency preparedness into all workflows involving this compound, researchers can confidently and safely advance their scientific endeavors. This guide serves as a technical resource to support that culture of safety, ensuring that scientific discovery and personal well-being go hand in hand.
References
The Rising Profile of Methyl 2-methylisonicotinate: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
Methyl 2-methylisonicotinate, a substituted pyridine carboxylic acid ester, is emerging from the realm of chemical intermediates to be recognized as a valuable and versatile scaffold in medicinal chemistry. While its direct biological activities are not extensively documented, its strategic functionalization provides a gateway to a diverse array of pharmacologically active molecules. This technical guide delves into the core attributes of this compound, exploring its synthetic utility, key derivatization pathways, and its potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery programs.
Introduction: Beyond an Intermediate
For years, this compound has been predominantly viewed as a laboratory chemical, an intermediate in the synthesis of more complex organic compounds.[1] However, a deeper analysis of its structural features—a pyridine ring with a strategically placed methyl group and a readily modifiable ester functionality—reveals its significant potential as a foundational element in drug design. The pyridine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The methyl group at the 2-position introduces steric and electronic modifications that can influence binding affinity and selectivity, while the methyl ester at the 4-position serves as a convenient handle for a variety of chemical transformations.
This guide will illuminate the pathways by which this seemingly simple molecule can be transformed into libraries of diverse compounds with the potential for significant therapeutic impact. We will explore its conversion into key reactive intermediates and showcase its application in the synthesis of compounds with demonstrated biological activity.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 108-110 °C (at 19 Torr) | |
| Solubility | Soluble in common organic solvents |
The synthesis of this compound is typically achieved through the esterification of 2-methylisonicotinic acid with methanol, often in the presence of an acid catalyst like sulfuric acid.[3]
Key Synthetic Transformations and Medicinal Chemistry Applications
The true potential of this compound in medicinal chemistry is unlocked through its conversion into more functionalized intermediates. Two primary derivatization pathways are of particular importance: hydrolysis to the corresponding carboxylic acid and conversion to the hydrazide.
2-Methylisonicotinic Acid: A Gateway to Amide and Ester Derivatives
The hydrolysis of this compound to 2-methylisonicotinic acid is a straightforward yet critical transformation. This carboxylic acid is a versatile intermediate for the synthesis of a wide range of amide and ester derivatives, which are common functionalities in bioactive molecules. A Chinese patent highlights the use of 2-methylnicotinic acid (an isomer) as an intermediate in the synthesis of preclinical anti-tumor and anti-rheumatic drugs, underscoring the therapeutic potential of this structural class.[4]
Experimental Protocol: Hydrolysis of this compound to 2-Methylisonicotinic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Hydrolysis: Add a solution of lithium hydroxide (or another suitable base) (1.1 eq) in water to the reaction mixture.
-
Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidification: Carefully add a mineral acid, such as hydrochloric acid, to the reaction mixture to precipitate the 2-methylisonicotinic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
2-Methylisonicotinohydrazide: A Precursor to Diverse Heterocycles and Hydrazones
The reaction of this compound with hydrazine hydrate is a pivotal step in accessing a rich chemical space of medicinally relevant compounds.[5][6] The resulting 2-methylisonicotinohydrazide is a key building block for the synthesis of various hydrazones and heterocyclic compounds, which have demonstrated a broad spectrum of biological activities.
Experimental Protocol: Synthesis of 2-Methylisonicotinohydrazide
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) in a suitable solvent like ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, 2-methylisonicotinohydrazide, will often precipitate from the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Purification (if necessary): Recrystallize the product from a suitable solvent to obtain a pure sample.
-
Characterization: Verify the identity and purity of the synthesized hydrazide using NMR, IR, and mass spectrometry.
The hydrazide moiety is a versatile functional group that can be readily condensed with various aldehydes and ketones to form isonicotinoyl hydrazones. This class of compounds has been extensively investigated for its therapeutic potential.
Potential Therapeutic Applications of Derivatives
The derivatization of this compound opens the door to a multitude of potential therapeutic applications, leveraging the established biological activities of isonicotinic acid derivatives.
Antitubercular Agents
Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment. The 2-methyl substitution on the pyridine ring offers a promising avenue for developing novel isoniazid analogs with potentially improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Anticancer Agents
The pyridine nucleus is a common feature in many kinase inhibitors and other anticancer agents. A Chinese patent discloses isonicotinic acid derivatives with anticancer activity, particularly against cancers associated with the overexpression of EGFR.[7] The ability to generate diverse libraries of amides and hydrazones from this compound makes it an attractive starting point for the discovery of new oncology drug candidates.
Anti-inflammatory and Enzyme Inhibitory Activity
Derivatives of isonicotinic acid have also been explored for their anti-inflammatory properties. Furthermore, the structural motif is present in inhibitors of various enzymes, and the derivatization of this compound could lead to the discovery of novel enzyme inhibitors for a range of therapeutic targets.[8]
Structure-Activity Relationship (SAR) Considerations
Systematic derivatization of the 2-methylisonicotinate scaffold allows for the exploration of structure-activity relationships. Key areas for modification include:
-
The 2-Methyl Group: While providing a fixed substitution point, its interaction with the target protein is crucial.
-
The Amide/Hydrazone Linkage: The nature of the substituent attached to the carbonyl group will significantly impact the compound's physicochemical properties and biological activity.
-
Substitution on Aryl Rings: When aryl aldehydes or ketones are used to form hydrazones, the substitution pattern on the aryl ring can be varied to optimize target engagement and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its strategic derivatization into key intermediates like 2-methylisonicotinic acid and 2-methylisonicotinohydrazide provides a robust platform for the synthesis of diverse compound libraries. The established pharmacological relevance of the isonicotinic acid scaffold, coupled with the opportunities for novel structural modifications offered by the 2-methyl substituent, positions this compound as a valuable tool for drug discovery researchers. Future exploration of its derivatives is likely to yield novel clinical candidates for a variety of diseases, further solidifying the importance of this versatile molecule in the landscape of modern medicinal chemistry.
References
- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 8. Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-methylisonicotinate: A Versatile Scaffold for the Strategic Synthesis of Novel Heterocycles
Executive Summary
Methyl 2-methylisonicotinate (M2M) is a readily available pyridine derivative whose strategic value as a precursor for complex heterocyclic systems is significant, yet underexplored in single-step methodologies. Fused pyridine heterocycles, such as pyridopyrimidines and pyridopyrazines, represent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the M2M scaffold. Rather than presenting hypothetical one-pot reactions, we focus on scientifically validated, multi-step synthetic strategies. By dissecting the inherent reactivity of M2M's key functional groups—the C2-methyl, the C4-ester, and the pyridine ring—we lay out plausible and actionable pathways for the rational design and synthesis of novel, high-value heterocyclic compounds. This guide emphasizes the functionalization of the C2-methyl group as a robust and reliable gateway to a diverse range of fused ring systems, complete with a detailed experimental protocol for a key transformation.
Part 1: Reactivity Analysis of the this compound Scaffold
The synthetic utility of this compound is dictated by the interplay of its three primary functional regions. Understanding the unique reactivity of each is paramount to designing successful synthetic strategies.
-
The C2-Methyl Group: The protons on the methyl group at the 2-position (an α-picolyl moiety) exhibit enhanced acidity compared to those on a simple alkylbenzene like toluene. The electron-withdrawing nature of the pyridine ring nitrogen stabilizes the conjugate base (the picolyl anion) formed upon deprotonation. This allows for the selective removal of a proton using strong, non-nucleophilic bases such as butyllithium (BuLi) or lithium diisopropylamide (LDA), transforming the otherwise unreactive methyl group into a potent carbon nucleophile[1].
-
The C4-Ester Group: The methyl ester at the 4-position serves as a classic electrophilic site. It is susceptible to nucleophilic acyl substitution by a variety of nucleophiles (e.g., amines, hydrazines, organometallics), enabling its conversion into amides, hydrazides, or ketones. This functionality is a key handle for introducing new atoms that will form part of the annulated heterocyclic ring.
-
The Pyridine Ring: The pyridine nucleus itself is an electron-deficient aromatic system. This property makes it resistant to electrophilic aromatic substitution but activates it towards metal-mediated C-H activation, often directed by the nitrogen atom[2][3]. While direct nucleophilic aromatic substitution on the ring is difficult without a leaving group, the ring's electronic nature is crucial for activating the attached methyl and ester groups.
The following diagram illustrates the primary reactive centers of the M2M scaffold and the types of transformations they can initiate.
Caption: Reactivity map of this compound.
Part 2: Strategic Pathways to Fused Heterocycles
Direct one-pot cyclocondensation of M2M with binucleophiles is challenging due to the low acidity of the methyl protons under conditions compatible with nucleophilic attack at the ester. Therefore, a more robust and logical approach involves a two-stage strategy: initial functionalization of the scaffold followed by a cyclization step.
Strategy A: C2-Methyl Group Functionalization Followed by Cyclization (Recommended)
This strategy is the most versatile and reliable. It involves converting the relatively inert C2-methyl group into a more reactive functional group (an electrophile or a stabilized nucleophile) prior to the ring-forming reaction.
Workflow A.1: Oxidation to Aldehyde and Subsequent Condensation
The most direct path involves the selective oxidation of the C2-methyl group to a formyl group. This creates the highly reactive Methyl 2-formylisonicotinate , an ideal precursor for condensation reactions.
-
Oxidation: The oxidation of 2-picoline derivatives to their corresponding aldehydes is a well-established transformation. A standard and effective method utilizes selenium dioxide (SeO₂) in a suitable solvent like toluene or dioxane under reflux[4]. This step transforms the latent functionality of the methyl group into a potent electrophilic handle for cyclization.
-
Cyclocondensation: The resulting aldehyde is now primed for reaction with a wide array of 1,2- or 1,3-binucleophiles. For example, reaction with hydrazine or its derivatives leads to pyridopyridazines, while condensation with guanidine or amidines can yield pyridopyrimidines[5][6]. These reactions typically proceed under mild acidic or basic catalysis with the removal of water.
The following workflow diagram illustrates this highly effective two-step sequence.
Caption: Synthetic workflow via the oxidation-condensation pathway.
Workflow A.2: Deprotonation and Claisen-type Condensation
An alternative functionalization route uses the nucleophilic character of the C2-methyl group after deprotonation.
-
Anion Formation: Treatment of M2M with a strong base like LDA at low temperature generates the 2-picolyl anion[1].
-
Carbon-Carbon Bond Formation: This nucleophilic anion can participate in classic C-C bond-forming reactions. For instance, a crossed Claisen condensation with a non-enolizable ester (e.g., diethyl carbonate) would yield a β-keto ester intermediate[7][8][9]. This intermediate is a classic precursor for building six-membered rings.
-
Cyclization: The resulting β-keto ester can then be cyclized with reagents like guanidine or urea to form substituted pyridopyrimidinone heterocycles.
Strategy B: Proposed Direct Cyclocondensation via In Situ C-H Activation
While not yet established in the literature for this specific substrate, a direct cyclocondensation is theoretically plausible under carefully controlled conditions. This advanced strategy would aim to combine nucleophilic attack at the ester and deprotonation of the methyl group in a single pot.
Proposed Mechanistic Sequence:
-
Intermediate Formation: A binucleophile, such as hydrazine, first attacks the C4-ester to form a more stable hydrazide intermediate. This reaction is typically efficient in an alcoholic solvent.
-
In Situ C-H Activation: A strong, non-nucleophilic base (e.g., potassium tert-butoxide or KHMDS) is introduced to selectively deprotonate the C2-methyl group, forming the picolyl anion. The choice of base is critical to avoid deprotonating the hydrazide N-H protons preferentially.
-
Intramolecular Cyclization: The generated anion would then undergo a rapid intramolecular nucleophilic attack on the hydrazide carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate would subsequently eliminate a molecule of water to afford the final aromatic fused heterocycle, such as a pyridopyrazinone.
Causality and Challenges: The success of this strategy hinges on the delicate balance of reactivity. The base must be strong enough to deprotonate the methyl group but not so reactive that it leads to undesired side reactions. The temperature and solvent would need to be carefully optimized to favor the intramolecular cyclization over intermolecular side reactions. This proposed route represents a challenging but potentially atom-economical area for future process development.
Part 3: Experimental Protocols & Data
To provide a self-validating and trustworthy methodology, the following section details the robust two-step procedure outlined in Strategy A.1.
Detailed Protocol: Synthesis of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
This protocol is based on well-established, analogous transformations and provides a reliable pathway from M2M to a representative fused heterocycle.
Step 1: Synthesis of Methyl 2-formylisonicotinate
| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| This compound | 151.16 | 10.0 g | 66.1 mmol | 1.0 equiv |
| Selenium Dioxide (SeO₂) | 110.96 | 8.0 g | 72.1 mmol | 1.1 equiv |
| 1,4-Dioxane | - | 150 mL | - | Solvent |
| Water | 18.02 | 1.5 mL | 83.2 mmol | 1.25 equiv |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 66.1 mmol) and 1,4-dioxane (150 mL).
-
Add selenium dioxide (8.0 g, 72.1 mmol) and water (1.5 mL) to the solution.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford Methyl 2-formylisonicotinate as a solid.
Step 2: Synthesis of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one
| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| Methyl 2-formylisonicotinate | 165.15 | 5.0 g | 30.3 mmol | 1.0 equiv |
| Guanidine Hydrochloride | 95.53 | 3.47 g | 36.3 mmol | 1.2 equiv |
| Sodium Ethoxide | 68.05 | 2.47 g | 36.3 mmol | 1.2 equiv |
| Ethanol (Absolute) | - | 100 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere of nitrogen, add absolute ethanol (100 mL), guanidine hydrochloride (3.47 g, 36.3 mmol), and sodium ethoxide (2.47 g, 36.3 mmol). Stir the resulting suspension for 15 minutes at room temperature to liberate free guanidine.
-
Add Methyl 2-formylisonicotinate (5.0 g, 30.3 mmol) to the mixture in one portion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL).
-
Dry the solid product under vacuum to yield 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one. The product can be further purified by recrystallization if necessary.
Conclusion and Future Outlook
This compound is a potent and versatile precursor for the synthesis of novel fused heterocycles. While direct, one-pot cyclocondensations are not readily achieved, its true value is unlocked through strategic, multi-step pathways. The functionalization of the C2-methyl group—primarily through oxidation to a formyl derivative—provides a reliable and high-yielding entry point to a diverse family of pyridopyrimidines, pyridopyrazines, and other valuable heterocyclic cores. This approach, grounded in well-established chemical principles, offers a robust platform for discovery chemistry and the development of new molecular entities. Future research may focus on developing catalytic methods for the direct C-H activation and cyclization of the M2M scaffold, which could provide more atom-economical routes to these important structures.
References
- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Topic: Theoretical and Computational Studies of Methyl 2-methylisonicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl 2-methylisonicotinate, a pyridine derivative of significant interest in medicinal chemistry and materials science. While specific computational literature on this exact molecule is emerging, this document establishes a robust methodological approach based on established computational studies of analogous pyridine structures. We detail the application of Density Functional Theory (DFT) for elucidating electronic structure and reactivity, molecular docking for predicting protein-ligand interactions, and molecular dynamics (MD) simulations for assessing complex stability. The causality behind methodological choices is explained, and detailed, reproducible protocols are provided. This guide is intended to serve as a foundational resource for researchers employing computational tools to explore the structure-property relationships of this compound and to accelerate the rational design of novel therapeutics and functional materials.
Introduction: The Significance of Pyridine Scaffolds
Pyridine and its derivatives are cornerstone heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. This compound (C₈H₉NO₂) belongs to this vital class of molecules. Understanding its behavior at a molecular level is paramount for harnessing its full potential.
Computational and theoretical studies offer a powerful lens to dissect the intricate relationship between molecular structure and function, enabling the prediction of chemical behavior and biological activity before costly and time-consuming synthesis.[1] Techniques like Density Functional Theory (DFT) and molecular modeling have become indispensable in modern chemistry for predicting electronic structure, reactivity, and potential biological targets, thereby guiding the synthesis of novel compounds with enhanced functionalities.[2][3] The strategic introduction of a methyl group, as in this compound, can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects, a common and effective strategy in lead compound optimization.[4]
This guide provides senior researchers and drug development professionals with a detailed overview of the key computational methodologies applicable to this compound, grounding theoretical principles in practical, step-by-step protocols.
Molecular Profile of this compound
A thorough understanding of the fundamental properties of this compound is the starting point for any theoretical investigation.
-
Chemical Structure:
-
IUPAC Name: Methyl 2-methylpyridine-4-carboxylate
-
Molecular Formula: C₈H₉NO₂[5]
-
Molecular Weight: 151.16 g/mol (approx.)
-
-
Physicochemical Properties: A summary of key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[5] |
| Molecular Weight | 151.16 g/mol | - |
| Appearance | Colorless or light yellow liquid | Patent Data[6] |
| Solubility | Soluble in organic solvents (alcohol, ethyl acetate) | Patent Data[6] |
-
Synthesis and Applications: this compound is typically synthesized from 2-methylisonicotinic acid and methanol.[7] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Notably, 2-methylnicotinic acid, derived from the related methyl 2-methylnicotinate, is an intermediate for the ATP competitive IKK beta inhibitor drug ML-120B and the oncolytic drug BAY 43-9006.[6] Its structural features also suggest potential applications in developing materials for dye-sensitized solar cells and luminescent metal-organic frameworks (MOFs).[7]
Core Computational Methodologies: A Practical Guide
The following sections detail the theoretical background and practical workflows for the computational analysis of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Expertise & Causality: DFT is the workhorse of modern computational chemistry for studying the electronic properties of molecules. It provides a favorable balance between computational cost and accuracy. By solving the Schrödinger equation in an approximate manner, DFT allows us to calculate ground-state electronic properties, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic signature. For pyridine derivatives, functionals like B3LYP or WB97XD with basis sets such as 6-31+G(d,p) have been shown to yield results that correlate well with experimental data.[3]
Experimental Protocol: DFT Workflow
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., semi-empirical PM6) to find a stable conformer.[3]
-
DFT-Level Optimization: Refine the geometry using a selected DFT functional and basis set (e.g., WB97XD/6-31+G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties like enthalpy and Gibbs free energy.
-
Electronic Property Calculation: From the optimized structure, calculate key electronic descriptors:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for assessing chemical reactivity and electronic transitions. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This identifies electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, predicting sites for intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Analyze charge distribution and donor-acceptor interactions within the molecule.
-
Mandatory Visualization: DFT Workflow
Caption: Workflow for DFT analysis of molecular properties.
Molecular Docking for Target Interaction Prediction
Expertise & Causality: Molecular docking is a pivotal technique in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, typically a protein.[2] It employs scoring functions to estimate the binding affinity (e.g., in kcal/mol) and identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the protein's active site. This process allows for the rapid screening of virtual libraries and the prioritization of candidates for further study.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Prepare the 3D structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Convert the structure to the appropriate file format (e.g., .pdbqt for AutoDock Vina).
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.
-
Define a "grid box" that encompasses this entire binding site, specifying its center and dimensions.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The algorithm's scoring function calculates the binding energy for each pose.
-
-
Results Analysis:
-
Analyze the top-ranked poses. The pose with the lowest binding energy score is typically considered the most favorable.
-
Visualize the ligand-protein complex to identify key intermolecular interactions (e.g., hydrogen bonds, pi-stacking) with specific amino acid residues.[2]
-
Mandatory Visualization: Molecular Docking Workflow
Caption: Standard workflow for molecular docking simulations.
Molecular Dynamics (MD) for Stability and Dynamic Behavior
Expertise & Causality: While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By solving Newton's equations of motion for every atom in the system over time, MD reveals how the protein-ligand complex behaves in a simulated physiological environment (water, ions). This is crucial for validating the stability of the docked pose and understanding the energetic contributions of specific interactions over time.[2] A stable complex in an MD simulation lends higher confidence to the docking prediction.
Experimental Protocol: MD Simulation Workflow
-
System Setup:
-
Start with the best-ranked pose from molecular docking.
-
Place the protein-ligand complex in a periodic box of solvent (e.g., water model like TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
-
Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This ensures the correct density.
-
-
Production Run:
-
Remove all restraints and run the simulation for a significant period (e.g., 50-100 nanoseconds).
-
Save the coordinates (trajectory) of all atoms at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess structural stability. A plateau in the RMSD plot indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified in docking throughout the simulation.
-
Mandatory Visualization: MD Simulation Workflow
Caption: Key stages of a molecular dynamics simulation.
Illustrative Data and Interpretation
The following tables present hypothetical but realistic data that could be generated for this compound, based on findings for similar pyridine derivatives.
Table 1: Predicted DFT Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measures molecular polarity, affecting solubility |
Table 2: Hypothetical Molecular Docking and ADMET Prediction
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Oral Bioavailability | Blood-Brain Barrier Permeation |
| Kinase X | -8.5 | LYS-78, GLU-95, PHE-150 | High | Yes |
| Protease Y | -7.2 | ASP-30, HIS-112 | High | No |
Interpretation: A lower binding affinity score (more negative) suggests a stronger interaction. The analysis of interacting residues provides hypotheses for structure-activity relationships that can be tested synthetically. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions help to flag potential pharmacokinetic issues early in the discovery process.[2]
Integrated Strategy for Rational Drug Design
The true power of these computational methods lies in their integration into a cohesive workflow for rational drug design.
Mandatory Visualization: Computational Drug Design Workflow
Caption: Integrated workflow for computational drug discovery.
This iterative cycle, starting from an initial scaffold like this compound, allows scientists to:
-
Understand the molecule's intrinsic electronic properties (DFT).
-
Identify potential biological targets and generate binding hypotheses (Docking).
-
Validate the stability of these interactions (MD Simulation).
-
Predict potential liabilities (ADMET).
-
Propose specific structural modifications to improve affinity, selectivity, or pharmacokinetic properties, leading to an optimized lead compound.
Conclusion
This compound represents a valuable chemical scaffold with significant potential. The application of a rigorous, multi-faceted computational approach, integrating DFT, molecular docking, and molecular dynamics, is essential for unlocking this potential. The methodologies and workflows detailed in this guide provide a validated, scientifically-grounded framework for researchers to investigate its properties, predict its biological activity, and guide the development of next-generation pharmaceuticals and materials. By bridging theory and practical application, these computational strategies serve to de-risk and accelerate the innovation pipeline in chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Buy this compound | 16830-24-3 [smolecule.com]
Methodological & Application
The Strategic Derivatization of Methyl 2-methylisonicotinate: A Gateway to Novel Pyridine Scaffolds
Introduction: The Enduring Significance of the Pyridine Nucleus and the Versatility of Methyl 2-methylisonicotinate
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged scaffold in drug discovery. Within the vast landscape of pyridine building blocks, this compound stands out as a particularly versatile starting material. The presence of a methyl group at the 2-position and a methyl ester at the 4-position offers distinct handles for a wide array of synthetic manipulations, enabling the construction of diverse and complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, detailing key synthetic transformations and providing robust protocols for their execution.
I. Foundational Transformations of the Ester Moiety
The methyl ester group at the 4-position of this compound is a prime site for initial functionalization, providing access to key intermediates such as carboxylic acids, amides, and alcohols.
A. Hydrolysis to 2-Methylisonicotinic Acid: The Carboxylic Acid Linchpin
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding 2-methylisonicotinic acid, a crucial intermediate for further derivatization, including amide bond formation and other coupling reactions.
Mechanistic Insight: Base-catalyzed hydrolysis, or saponification, is a highly effective method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is an irreversible process as the resulting carboxylate is deprotonated by the base, driving the reaction to completion.[1]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Workup | Acidification with HCl |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-methylisonicotinic acid.
B. Amidation to 2-Methylisonicotinamides: Building Blocks for Bioactive Molecules
The direct conversion of the ester to an amide offers a streamlined route to a diverse range of 2-methylisonicotinamide derivatives, which are prevalent in many biologically active molecules.
Mechanistic Insight: The direct amidation of esters with amines is a nucleophilic acyl substitution reaction. The reaction is often facilitated by heating to overcome the lower reactivity of amines compared to stronger nucleophiles. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the alkoxide leaving group.[1]
References
The Strategic Utility of Methyl 2-Methylisonicotinate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, pyridine derivatives hold a position of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Methyl 2-methylisonicotinate, a substituted pyridine ester, has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties that can be exploited to achieve specific synthetic outcomes. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and diverse applications as a key intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Reference |
| CAS Number | 16830-24-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][6] |
| Molecular Weight | 151.16 g/mol | [1][2][3][6] |
| Appearance | Colorless to pale yellow liquid or brown solid | [3][8] |
| Boiling Point | 108-110 °C (at 19 Torr) | [8] |
| Density | ~1.104 g/cm³ (Predicted) | [8] |
Spectroscopic Analysis:
While experimental spectra for this compound are not widely published, a predictive analysis based on its structure and comparison with the closely related methyl isonicotinate provides valuable insights for its characterization.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl group on the pyridine ring (δ ~2.5 ppm), a singlet for the methyl ester protons (δ ~3.9 ppm), and distinct signals for the three aromatic protons on the pyridine ring.
-
¹³C NMR (Predicted): The carbon NMR spectrum will exhibit characteristic peaks for the two methyl carbons, the ester carbonyl carbon (~165 ppm), and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group around 1720-1730 cm⁻¹, along with C-H and C=N stretching frequencies characteristic of the substituted pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 151, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and other characteristic fragments.
Synthesis of this compound: A Practical Protocol
The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of 2-methylisonicotinic acid.[1] This acid-catalyzed reaction with methanol provides a reliable route to the desired ester.
Experimental Protocol: Fischer Esterification of 2-Methylisonicotinic Acid
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Methylisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-methylisonicotinic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in excess drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.
-
Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the ester.
-
Anhydrous Conditions: While not strictly necessary for Fischer esterification, using anhydrous methanol can improve the reaction rate and yield by minimizing the reverse reaction (hydrolysis of the ester).
Applications in Organic Synthesis
This compound is a versatile building block due to the presence of multiple reactive sites: the ester functionality, the pyridine ring, and the methyl group.
Pharmaceutical Intermediate: Synthesis of Topiroxostat
A notable application of this compound is as a key intermediate in the synthesis of Topiroxostat, a selective xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[3]
Caption: Simplified synthetic pathway to Topiroxostat.
The synthesis of Topiroxostat involves the transformation of the methyl ester group of this compound into a more complex side chain, demonstrating the utility of this building block in constructing the final active pharmaceutical ingredient (API).
Agrochemicals: A Semiochemical for Pest Management
This compound has been identified as an effective semiochemical, particularly as an attractant for thrips.[1] This application is crucial for the development of integrated pest management (IPM) strategies.
-
Monitoring and Mass Trapping: It is used as a lure in traps to monitor thrip populations in greenhouses and agricultural fields.[1] High-density trapping can significantly reduce pest numbers, thereby decreasing the reliance on conventional insecticides.[1]
-
Synergy with Biological Control: The specificity of this compound as a lure minimizes harm to beneficial insects and natural predators, allowing for its use in conjunction with biological control agents.[1]
Materials Science: Precursor for Functional Materials
The pyridine scaffold of this compound makes it a candidate for the synthesis of functional materials.
-
Dye-Sensitized Solar Cells (DSSCs): It can serve as a building block for the synthesis of photosensitizers, which are crucial components in DSSCs for converting light into electricity.[1]
-
Luminescent Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a suitable ligand for the construction of luminescent MOFs with potential applications in sensing and light-emitting devices.[1]
Conclusion: A Building Block of Strategic Importance
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis, coupled with the reactivity of its functional groups, provides a powerful tool for the construction of complex molecules. From the development of life-saving pharmaceuticals like Topiroxostat to the creation of sustainable agricultural solutions and advanced materials, the applications of this compound are continually expanding. This guide provides a foundational understanding and practical protocols to empower researchers and developers to harness the full potential of this compound in their synthetic endeavors.
References
- 1. Buy this compound | 16830-24-3 [smolecule.com]
- 2. This compound - 16830-24-3 | VulcanChem [vulcanchem.com]
- 3. CAS: 16830-24-3 | Methyl2-methylisonicotinate | 98%min [fonderpharm.com]
- 4. 16830-24-3 this compound AKSci 8594AA [aksci.com]
- 5. 16830-24-3 | MFCD09991707 | this compound [aaronchem.com]
- 6. 16830-24-3|this compound|BLD Pharm [bldpharm.com]
- 7. jieheng.lookchem.com [jieheng.lookchem.com]
- 8. chembk.com [chembk.com]
Experimental protocol for the esterification of 2-methylisonicotinic acid
An Application Guide to the Synthesis of 2-Methylisonicotinic Acid Esters for Pharmaceutical Research and Development
Introduction: The Significance of 2-Methylisonicotinic Acid Esters
2-Methylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a crucial scaffold in medicinal chemistry and drug development. Its esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The ester functionality provides a versatile handle for subsequent chemical transformations, such as amidation or reduction, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of robust and scalable experimental protocols for the esterification of 2-methylisonicotinic acid, designed for researchers and scientists in the pharmaceutical industry. We will delve into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to ensure procedural success and product integrity.
Strategic Approaches to Esterification
The esterification of pyridine carboxylic acids like 2-methylisonicotinic acid presents unique challenges. The electron-withdrawing nature of the pyridine ring deactivates the carboxyl group towards nucleophilic attack, often necessitating harsher reaction conditions or activation strategies compared to simple benzoic acids. Furthermore, the basicity of the pyridine nitrogen can interfere with acid catalysts. This guide outlines three primary, reliable methods to overcome these hurdles:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method ideal for simple, unhindered alcohols.
-
Esterification via Acid Chloride Intermediate: A highly effective two-step process for a broader range of alcohols, including those that are more sterically hindered.
-
Coupling Agent-Mediated Esterification: A mild and efficient approach suitable for acid-sensitive or valuable substrates.
The following sections provide detailed, self-validating protocols for each method, complete with mechanistic insights, purification strategies, and safety considerations.
Method 1: Fischer-Speier Esterification
This method relies on the principle of driving a reversible reaction forward by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[1][2][3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.[2][3]
Causality and Experimental Choices
-
Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4]
-
Strong Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common choice due to its efficacy as both a catalyst and a dehydrating agent, sequestering the water byproduct to further drive the reaction forward.[5][6]
-
Heat (Reflux): The reaction is typically slow at room temperature; heating to reflux provides the necessary activation energy to achieve a reasonable reaction rate.[1]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-Methylisonicotinate
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methylisonicotinic acid (e.g., 10.0 g, 72.9 mmol) in methanol (150 mL).
-
Catalyst Addition: Cool the suspension in an ice bath (0-5 °C). Slowly and carefully add concentrated sulfuric acid (e.g., 4.0 mL, 75.8 mmol) dropwise via a dropping funnel. The mixture will become warm and the solid will dissolve.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 200 g) in a large beaker.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8.[7][8] Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 100 mL).[7]
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.[7]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Method 2: Esterification via Acid Chloride Intermediate
This robust, two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then readily acylated by the alcohol.[9][10] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][11][12] This method is particularly advantageous for less reactive or sterically hindered alcohols.
Causality and Experimental Choices
-
Activation with SOCl₂: Thionyl chloride converts the carboxylic acid's hydroxyl group into an excellent leaving group. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[9]
-
Catalytic DMF: A catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the formation of the acid chloride via the formation of the Vilsmeier reagent.[13][14]
-
Inert Solvent: The reaction is performed in an inert, anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene) to prevent quenching of the highly reactive thionyl chloride and the acid chloride intermediate.
-
Base: In the second step, a non-nucleophilic base like triethylamine (TEA) or pyridine is often added to scavenge the HCl generated during the esterification, preventing unwanted side reactions.[14]
Reaction Mechanism: Acid Chloride Formation & Esterification
Caption: Two-step esterification via an acid chloride intermediate.
Detailed Protocol: Synthesis of Ethyl 2-Methylisonicotinate
Step A: Preparation of 2-Methylisonicotinoyl Chloride
-
Reaction Setup: In a flame-dried, three-neck round-bottomed flask under an inert atmosphere (N₂ or Ar), suspend 2-methylisonicotinic acid (e.g., 5.0 g, 36.5 mmol) in anhydrous toluene (50 mL). Add a magnetic stirrer.
-
Reagent Addition: Add thionyl chloride (SOCl₂, e.g., 4.0 mL, 54.7 mmol) dropwise at room temperature. Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-methylisonicotinoyl chloride hydrochloride can be used directly in the next step.
Step B: Ester Formation
-
Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere and cool in an ice bath.
-
Alcohol Addition: In a separate flask, prepare a solution of ethanol (e.g., 2.7 mL, 45.6 mmol) and triethylamine (TEA, e.g., 7.6 mL, 54.7 mmol) in anhydrous DCM (20 mL).
-
Reaction: Add the ethanol/TEA solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure ethyl 2-methylisonicotinate.
Method 3: Coupling Agent-Mediated Esterification
For substrates that are sensitive to the harsh conditions of acid- or SOCl₂-mediated reactions, coupling agents provide a mild and efficient alternative. The Steglich esterification, which uses N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is a widely adopted protocol.[15]
Causality and Experimental Choices
-
DCC Activation: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15][16]
-
DMAP Catalysis: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form an N-acylpyridinium salt, which is an even more reactive acylating agent towards the alcohol.[15]
-
Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.
-
Mild Conditions: The reaction proceeds efficiently at room temperature, making it ideal for complex molecules with sensitive functional groups.
Detailed Protocol: Synthesis of Benzyl 2-Methylisonicotinate
-
Reaction Setup: To a solution of 2-methylisonicotinic acid (e.g., 2.0 g, 14.6 mmol) in anhydrous DCM (50 mL), add benzyl alcohol (1.66 mL, 16.1 mmol) and DMAP (0.18 g, 1.46 mmol, 10 mol%). Stir the mixture at room temperature.
-
DCC Addition: In a separate beaker, dissolve DCC (3.3 g, 16.1 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture, which has been cooled in an ice bath (0 °C).
-
Reaction: A white precipitate (DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure benzyl 2-methylisonicotinate.
Comparative Summary of Methods
| Feature | Fischer-Speier Esterification | Acid Chloride Method | DCC/DMAP Coupling |
| Key Reagents | Carboxylic Acid, Excess Alcohol, H₂SO₄ | Carboxylic Acid, SOCl₂, Alcohol, Base | Carboxylic Acid, Alcohol, DCC, DMAP |
| Conditions | High Temperature (Reflux) | Reflux, then 0 °C to RT | Room Temperature |
| Advantages | Economical, simple reagents, good for simple alcohols | High yielding, broad alcohol scope, reliable | Very mild conditions, good for sensitive substrates |
| Disadvantages | Harsh acidic conditions, limited to simple alcohols, reversible | Two steps, uses hazardous SOCl₂, generates HCl | Expensive reagents, DCU removal can be tricky |
| Best For | Bulk synthesis of simple esters (e.g., methyl, ethyl) | General purpose, hindered alcohols | Acid/base sensitive, complex, and valuable substrates |
Purification and Characterization
-
Purification: After the initial work-up, purification is typically achieved by either vacuum distillation for volatile esters or flash column chromatography on silica gel for less volatile compounds.[17] A common eluent system for chromatography is a gradient of ethyl acetate in hexanes.
-
Characterization: The identity and purity of the final ester product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.[18]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[19]
-
Safety Precautions
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water.[20][21][22] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[23][24] Have a quenching agent (e.g., sodium bicarbonate solution) readily available.
-
Concentrated Sulfuric Acid (H₂SO₄): Is a strong acid and oxidizing agent. It is extremely corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.
-
DCC: Is a potent skin sensitizer and should be handled with care, avoiding inhalation of the powder and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin [mdpi.com]
- 20. fishersci.com [fishersci.com]
- 21. westliberty.edu [westliberty.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bionium.miami.edu [bionium.miami.edu]
- 24. lanxess.com [lanxess.com]
Application Note: Synthetic Derivatization of Methyl 2-methylisonicotinate - Protocols and Methodologies
Abstract
Methyl 2-methylisonicotinate is a pivotal building block in medicinal chemistry and materials science, offering multiple sites for synthetic modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this versatile pyridine scaffold. We delve into detailed, field-proven protocols for hydrolysis of the ester, functionalization of the pyridine ring via halogenation and subsequent palladium-catalyzed cross-coupling, and modification of the C2-methyl group. Each protocol is accompanied by mechanistic insights, explanations of experimental choices, and quantitative data to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the 2-Methylisonicotinate Scaffold
This compound is a substituted pyridine derivative featuring a methyl ester at the C4 position and a methyl group at the C2 position. This arrangement provides three primary sites for chemical derivatization:
-
The C4-Ester: Susceptible to hydrolysis, amidation, or reduction.
-
The Pyridine Ring: Can undergo electrophilic or nucleophilic substitution, with the existing substituents influencing regioselectivity. Halogenation of the ring is a common strategy to introduce a handle for cross-coupling reactions.
-
The C2-Methyl Group: Can be functionalized through oxidation or free-radical halogenation.
The strategic modification of this scaffold is crucial for the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials. This guide provides detailed, validated protocols for the most common and impactful derivatization reactions.
Derivatization at the C4-Ester Group: Hydrolysis
The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methylisonicotinic acid. This product is a key intermediate for subsequent reactions such as amidation or other carboxylic acid chemistries. Both base- and acid-catalyzed methods are effective, with the choice often depending on the substrate's sensitivity to pH.
Causality Behind Method Selection:
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds to completion, making it highly reliable and generally high-yielding. It is often preferred for its clean reaction profiles. Common bases include NaOH, KOH, or LiOH.[1] The choice of solvent, typically an aqueous alcohol mixture, ensures solubility for both the ester and the hydroxide salt.[2]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process. To drive the reaction to completion, the methanol byproduct must be removed, or a large excess of water must be used.[3] This method is useful for substrates that may be sensitive to strong bases.
Experimental Protocol 2.1: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq.) dissolved in a minimal amount of water to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4-5 with 1M hydrochloric acid (HCl). The product, 2-methylisonicotinic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Data Summary: Hydrolysis Conditions
| Method | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Base-Catalyzed | NaOH or LiOH | Methanol/Water | Reflux | >90% | Adapted from[2][4] |
| Acid-Catalyzed | H₂SO₄ or HCl | Acetic Acid/Water | Reflux | 65-85% | Adapted from[1][5] |
Workflow for Ester Hydrolysis
References
Purification Strategies for Methyl 2-methylisonicotinate and Its Key Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 2-methylisonicotinate is a pivotal building block in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of complex molecular architectures. The purity of this starting material and its subsequent derivatives is paramount, as impurities can significantly impact reaction yields, biological activity, and the safety profile of final compounds. This technical guide provides a comprehensive overview of robust purification techniques for this compound and its principal reaction products, including the corresponding carboxylic acid, amides, and alcohols. Authored from the perspective of a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles that govern the choice of purification strategy, ensuring researchers can adapt and troubleshoot these methods for their specific applications.
Foundational Principles: Purifying the Starting Material, this compound
The purification strategy for any compound is dictated by its physicochemical properties and the nature of its likely impurities. This compound is a liquid at room temperature with a high boiling point, making it an ideal candidate for vacuum distillation.
Physicochemical Properties & Impurity Profile
Understanding the properties of the target compound is the first step in designing a purification protocol.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| Appearance | Liquid | Dictates handling; rules out simple filtration for purification. |
| Melting Point | 8 - 8.5 °C | Solidifies on cooling, which can be a factor in storage. |
| Boiling Point | 207 - 209 °C (at atm. pressure) | Too high for atmospheric distillation; necessitates vacuum distillation to prevent decomposition. |
| Density | 1.161 g/mL at 25 °C | - |
| Solubility | Slightly soluble in water[1]; Soluble in common organic solvents. | Useful for liquid-liquid extraction during workup. |
Common Impurities:
-
Unreacted Starting Materials: 2-Methylisonicotinic acid (from incomplete esterification).
-
Reagents: Methanol, acid catalyst (e.g., H₂SO₄).
-
Positional Isomers: Methyl 6-methylnicotinate or related isomers, which may have very similar properties.[2]
-
Byproducts: Water formed during esterification.
Primary Purification Method: Vacuum Distillation
Rationale: Vacuum distillation is the most effective method for purifying thermally sensitive liquids or liquids with high boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for vaporization at a temperature that prevents thermal degradation. This technique is excellent for separating the desired liquid ester from non-volatile impurities like residual acid, salts, and polymeric byproducts.
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by separating it from non-volatile and lower-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask (pre-weighed)
-
Vacuum pump with trap and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. Observe for any vigorous bumping from low-boiling solvents.
-
Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin gently heating the flask.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents like methanol.
-
Main Fraction: As the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean, pre-weighed receiving flask. Collect the pure product. The vapor temperature should remain constant during this period.
-
End-run: Stop the distillation when the temperature either rises or drops, or when only a small, dark residue remains in the distillation flask.
-
-
Shutdown: Remove the heating mantle and allow the system to cool before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected fractions.
Secondary Method: Flash Column Chromatography
Rationale: While distillation separates based on boiling point, flash chromatography separates based on polarity. This method is indispensable when impurities are close-boiling isomers or other compounds with similar volatility but different polarity.
A typical procedure involves dissolving the crude material and loading it onto a silica gel column, then eluting with a solvent system like ethyl acetate/petroleum ether.[3] The less polar compounds will elute first. Progress is monitored by Thin Layer Chromatography (TLC).
Purification of Key Derivatives
The true utility of this compound lies in its transformation into other valuable molecules. The purification method for each product is tailored to its unique functional groups.
Hydrolysis Product: 2-Methylisonicotinic Acid
-
Reaction Context: Saponification (base-mediated hydrolysis) of the methyl ester.
-
Product Properties: A zwitterionic solid containing both a basic pyridine nitrogen and an acidic carboxylic acid group.
Purification Strategy: The key is to leverage the pH-dependent solubility of the product. The purification involves an initial acid-base workup to separate the product from neutral organic impurities, followed by recrystallization.
Caption: Workflow for 2-Methylisonicotinic Acid Purification.
Protocol 2: Workup and Recrystallization of 2-Methylisonicotinic Acid
Objective: To isolate and purify the carboxylic acid product from a hydrolysis reaction.
Procedure:
-
Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add aqueous HCl (e.g., 3N HCl) with stirring until the pH of the solution is acidic (pH 3-4). The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water to remove inorganic salts.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) until the solid just dissolves.[4][5]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Amidation Products: N-Substituted 2-Methylisonicotinamides
-
Reaction Context: Direct amidation of the ester with an amine, often requiring heat or a catalyst.[7]
-
Product Properties: Typically stable, neutral, and often crystalline solids. Their polarity varies widely based on the amine substituent.
Purification Strategy: For solid amides, recrystallization is often the most efficient method.[8] If the product is an oil or contains impurities with similar solubility, column chromatography is the preferred alternative.
Caption: General Purification Workflow for Amide Products.
Protocol 3: Column Chromatography for Amide Purification
Objective: To purify an amide product by separating it from unreacted starting materials and byproducts based on polarity.
Procedure:
-
Workup: Perform an appropriate aqueous workup. For example, wash the organic reaction mixture with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate.
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The desired product should have an Rf value of ~0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Reduction Product: (2-Methylpyridin-4-yl)methanol
-
Reaction Context: Reduction of the ester functional group using a reducing agent like sodium borohydride (often requiring an activator) or lithium aluminum hydride.[9][10]
-
Product Properties: An alcohol, which is significantly more polar than the starting ester due to the hydroxyl group capable of hydrogen bonding.
Purification Strategy: The significant increase in polarity makes flash column chromatography the ideal purification method. It allows for easy separation of the polar alcohol product from the much less polar starting ester.
Caption: Purification Workflow for (2-Methylpyridin-4-yl)methanol.
Protocol 4: Chromatographic Purification of (2-Methylpyridin-4-yl)methanol
Objective: To isolate the polar alcohol product from the non-polar starting material.
Procedure:
-
Quenching: After the reaction is complete, carefully quench the excess reducing agent by slowly adding water or an appropriate quenching solution (e.g., saturated aqueous ammonium chloride) at 0 °C.
-
Workup: Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate or dichloromethane. The basic pyridine nitrogen may require neutralization or specific extraction conditions.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. Due to the product's polarity, a more polar eluent system, such as 5-10% methanol in dichloromethane, may be required.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent to obtain the purified alcohol.
Organometallic Addition Products (e.g., Grignard Reaction)
-
Reaction Context: Reaction of the ester with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a tertiary alcohol.[11][12]
-
Product Properties: Tertiary alcohols. The reaction is often accompanied by numerous side products and requires a meticulous workup.
Purification Strategy: The critical step is the workup, designed to quench the reaction and remove all metal salts, which can otherwise complicate purification. Column chromatography is almost always necessary to separate the desired product from byproducts.
Rationale for Workup: A proper quench (e.g., with saturated aqueous NH₄Cl) protonates the alkoxide intermediate and breaks up the magnesium salt complexes, making them water-soluble and easier to remove via liquid-liquid extraction.[13]
Protocol 5: Workup and Purification after Grignard Reaction
Objective: To isolate a tertiary alcohol following a Grignard reaction, with a focus on removing inorganic byproducts.
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring until no further gas evolves and a clear separation of layers is visible.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate or ether).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the final tertiary alcohol.
Conclusion
The purification of this compound and its derivatives is a systematic process guided by the fundamental principles of organic chemistry. The choice between distillation, recrystallization, acid-base extraction, and chromatography is not arbitrary but is a logical decision based on the distinct physical and chemical properties of the target molecule versus its impurities. By understanding the causality behind each protocol, researchers can effectively troubleshoot and adapt these methods, ensuring the high degree of purity essential for successful research and development outcomes.
References
- 1. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]
- 11. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes for the Laboratory Scale-Up Synthesis of Methyl 2-methylisonicotinate
Abstract
This document provides a comprehensive technical guide for the laboratory scale-up synthesis of Methyl 2-methylisonicotinate, a pivotal intermediate in pharmaceutical and agrochemical research. Two primary, reliable synthetic pathways are detailed, designed for researchers, medicinal chemists, and process development professionals. The primary route described is a robust two-step process involving the selective oxidation of commercially available 2,4-lutidine to 2-methylisonicotinic acid, followed by a classic Fischer esterification. An alternative, more direct single-step protocol for the esterification of 2-methylisonicotinic acid is also provided. This guide emphasizes mechanistic understanding, operational safety, process scalability, and product purity, ensuring a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
This compound (IUPAC name: Methyl 2-methylpyridine-4-carboxylate) is a substituted pyridine derivative of significant value in organic synthesis. Its bifunctional nature, featuring a nucleophilic pyridine ring and an electrophilic ester group, makes it a versatile building block for constructing complex molecular architectures found in numerous biologically active compounds.
For laboratory-scale production (10-100 g), a synthetic strategy must balance efficiency, cost, safety, and reliability. The chosen primary pathway begins with the selective oxidation of the methyl group at the 4-position of 2,4-lutidine. This selectivity is achievable due to the electronic nature of the pyridine ring. The resulting carboxylic acid intermediate is then readily converted to the target methyl ester via acid-catalyzed esterification.
Causality of Route Selection:
-
Starting Material Availability: 2,4-Lutidine is an inexpensive and widely available commodity chemical.
-
Reaction Robustness: Both oxidation of alkylpyridines and Fischer esterification are well-established, high-yielding reactions with predictable outcomes, making them suitable for scale-up.[1]
-
Purification Simplicity: The intermediate, 2-methylisonicotinic acid, is a crystalline solid that can be easily purified by recrystallization. The final product is a liquid that can be purified by vacuum distillation, facilitating the removal of non-volatile impurities.
Overall Synthetic Scheme
The two-step synthesis transforms 2,4-lutidine into this compound.
Caption: Overall two-step synthesis of this compound.
Part I: Synthesis of 2-Methylisonicotinic Acid (Intermediate)
Mechanistic Insight: Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds through a complex free-radical mechanism initiated by the abstraction of a benzylic hydrogen atom. The electron-withdrawing nature of the pyridine ring deactivates the methyl group at the 2-position more than the one at the 4-position, allowing for selective oxidation at the 4-position under controlled conditions. The reaction produces manganese dioxide (MnO₂), a brown precipitate that must be removed.
Detailed Experimental Protocol
Table 1: Reagents and Materials for Oxidation
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Equiv. | Quantity | Notes |
| 2,4-Lutidine | 107.15 | 1.0 | 53.6 g (57.5 mL) | Starting material |
| Potassium Permanganate (KMnO₄) | 158.03 | ~3.0 | 237 g | Oxidizing agent[2] |
| Water (H₂O) | 18.02 | - | 2.5 L | Solvent |
| Concentrated HCl (~37%) | 36.46 | - | As needed (~150 mL) | For acidification to pH 3-4 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | - | As needed | To quench excess KMnO₄ (optional) |
Procedure:
-
Reaction Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents: Add 2.5 L of water to the flask, followed by 2,4-lutidine (53.6 g). Begin vigorous stirring to create a suspension.
-
Addition of Oxidant: In portions, carefully add potassium permanganate (237 g) to the stirred suspension over 1.5 to 2 hours. The addition is exothermic; use a water bath to maintain the internal temperature below 90 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 100 °C) and maintain for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color. A thick brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water (2 x 200 mL) to recover any adsorbed product.
-
Product Precipitation: Combine the filtrate and washes in a large beaker (4 L). If the solution is still purple, add a small amount of sodium metabisulfite until it becomes colorless. Cool the solution in an ice bath and acidify by slowly adding concentrated HCl with stirring until the pH reaches 3-4. A white precipitate of 2-methylisonicotinic acid will form.
-
Isolation and Drying: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Outcome: This procedure typically yields 55-65 g (80-95%) of 2-methylisonicotinic acid as a white crystalline solid. The product is often of sufficient purity for the next step.
Part II: Synthesis of this compound (Final Product)
Mechanistic Insight: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The mechanism involves three key stages:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Dehydration: A series of proton transfers facilitates the elimination of a water molecule and regeneration of the acid catalyst, yielding the final ester product.[5] The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction toward the product side.[6]
Detailed Experimental Protocol
Table 2: Reagents and Materials for Esterification
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Equiv. | Quantity | Notes |
| 2-Methylisonicotinic Acid | 137.14 | 1.0 | 55.0 g | Intermediate from Part I |
| Methanol (Anhydrous) | 32.04 | ~25 | 500 mL | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~0.1 | 5 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | ~400 mL | For neutralization |
| Dichloromethane (DCM) or Ethyl Acetate | - | - | 3 x 150 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~20 g | Drying agent |
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylisonicotinic acid (55.0 g) and methanol (500 mL).
-
Catalyst Addition: Stir the mixture to dissolve the acid. Once dissolved, cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Neutralization and Extraction: Carefully pour the oily residue into a 1 L beaker containing ice (~300 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution with stirring until gas evolution ceases and the pH is ~8.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow or amber oil.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 70-75 °C / 10 mmHg.[7]
-
Expected Outcome: This protocol typically yields 52-57 g (85-95%) of this compound as a colorless to pale yellow liquid.[8]
Overall Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 3.91 (s, 3H), 2.83 (s, 3H).[8]
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 207-209 °C (atm), ~70-75 °C at 10 mmHg.[7]
-
Refractive Index: n20/D 1.512.[7]
Safety and Handling
All operations should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
2,4-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Potassium Permanganate (KMnO₄): Strong oxidizer; may intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage.[2][10] Very toxic to aquatic life. Keep away from combustible materials.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.
-
Methanol: Flammable liquid. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness.
-
This compound (Product): Causes skin, eye, and respiratory irritation.[11][12]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Prevent entry into waterways.[14]
References
- 1. A Scaling-up Synthesis From Laboratory Scale to Pilot Scale and to Near Commercial Scale for Paste-Glue Production - Neliti [neliti.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 异烟酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. fishersci.ca [fishersci.ca]
- 10. accomn.com [accomn.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
The Versatility of Methyl 2-methylisonicotinate in Advanced Materials Science: A Guide for Researchers
Foreword: Unlocking Potential in Functional Materials
Methyl 2-methylisonicotinate, a substituted pyridine derivative, is emerging as a compelling building block in the design and synthesis of advanced functional materials. Its unique electronic and steric properties, stemming from the interplay between the electron-withdrawing ester group, the coordinating nitrogen atom of the pyridine ring, and the strategically placed methyl group, make it a versatile precursor for a range of applications. This guide provides an in-depth exploration of its application in two key areas of materials science: dye-sensitized solar cells (DSSCs) and luminescent metal-organic frameworks (MOFs). The protocols and insights presented herein are designed to equip researchers, chemists, and materials scientists with the foundational knowledge to innovate in these exciting fields.
Physicochemical Properties at a Glance
Before delving into its applications, a summary of the key properties of this compound is essential for understanding its behavior in synthesis and material integration.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | ~ -4 °C | [2] |
| Boiling Point | ~ 225 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [2] |
Application I: Engineering Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)
The pyridine moiety is a well-established anchoring group in photosensitizers for DSSCs, facilitating strong electronic coupling with the TiO₂ semiconductor surface for efficient electron injection. This compound serves as a valuable starting material for crafting sophisticated photosensitizers, particularly for robust ruthenium-based dyes.[1] The ester functionality offers a convenient handle for further chemical modification, while the 2-methyl group can be used to tune the steric and electronic properties of the final dye, influencing both its photophysical behavior and its packing on the TiO₂ surface.
Scientific Rationale: The Role of the Ligand
In a typical Ru(II) polypyridyl photosensitizer, the ligands play a crucial role in absorbing light and facilitating charge transfer. The isonicotinate derivative acts as an "acceptor" ligand, where upon photoexcitation, an electron is transferred from the metal center to the ligand (a metal-to-ligand charge transfer or MLCT transition). The ester group, being electron-withdrawing, helps to lower the energy of the ligand's π* orbital, which can be beneficial for the electron injection process into the conduction band of the TiO₂. The pyridine nitrogen provides the critical anchoring point to the semiconductor surface.
Experimental Workflow: Synthesis of a Ruthenium-Based Photosensitizer
The following diagram illustrates a generalized workflow for the synthesis of a heteroleptic ruthenium(II) photosensitizer using a ligand derived from this compound.
Caption: Generalized workflow for synthesizing a Ru(II) photosensitizer.
Protocol: Synthesis of a Heteroleptic Ruthenium(II) Photosensitizer
This protocol is adapted from established methods for synthesizing similar ruthenium polypyridyl complexes.[3][4]
Part 1: Ligand Synthesis - Saponification of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous solution to a pH of approximately 4 using 1M HCl.
-
Isolation: The product, 2-methylisonicotinic acid, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and FT-IR spectroscopy.
Part 2: Complexation Reaction
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylisonicotinic acid (2.2 eq) and a suitable ruthenium precursor such as cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (1.0 eq).
-
Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture and reflux at 140-160 °C for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Isolation of Crude Product: After cooling to room temperature, add the reaction mixture dropwise to a vigorously stirred solution of diethyl ether. The crude product will precipitate. Collect the solid by filtration and wash with diethyl ether.
Part 3: Purification and Characterization
-
Chromatography: Purify the crude product by column chromatography on alumina gel. The eluent system will depend on the specific properties of the dye but often starts with dichloromethane and gradually increases in polarity with the addition of methanol.
-
Final Product Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the final photosensitizer using:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and molar extinction coefficient.
-
Cyclic Voltammetry: To determine the ground and excited state redox potentials, which are crucial for assessing the feasibility of electron injection into the TiO₂ conduction band.
-
Application II: Building Blocks for Luminescent Metal-Organic Frameworks (MOFs)
The pyridine-carboxylate structure of this compound (after hydrolysis to the carboxylic acid) makes it an excellent ligand for the construction of MOFs.[1] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions or clusters, forming extended, porous crystalline structures. The inherent luminescence of the organic linker can be retained or even enhanced upon coordination, or it can act as an "antenna" to sensitize the emission of lanthanide metal centers.[5]
Scientific Rationale: The Role of the Ligand in MOF Assembly and Function
In MOF synthesis, the geometry and connectivity of the organic ligand dictate the topology and dimensionality of the resulting framework. The 2-methylisonicotinate ligand can act as a linker between metal centers, and the porosity and functionality of the MOF can be tuned by modifying the ligand. The methyl group, while seemingly simple, can influence the framework's interpenetration and pore environment due to its steric bulk. Luminescent MOFs have applications in chemical sensing, bio-imaging, and solid-state lighting.
Experimental Workflow: Solvothermal Synthesis of a Luminescent MOF
The following diagram outlines a typical solvothermal synthesis of a luminescent MOF using 2-methylisonicotinic acid as the organic linker.
Caption: Typical solvothermal synthesis of a luminescent MOF.
Protocol: Solvothermal Synthesis of a Zn-based Luminescent MOF
This protocol is a general procedure based on common methods for synthesizing pyridine-carboxylate MOFs.[6]
-
Reactant Preparation: In a glass vial, dissolve 2-methylisonicotinic acid (1.0 eq) and a zinc salt such as Zn(NO₃)₂·6H₂O (1.0 eq) in a solvent mixture, for example, 10 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol.
-
Homogenization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.
-
Sealing: Place the glass vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven and heat to a temperature between 80 °C and 120 °C for a period of 24 to 72 hours.
-
Cooling: After the heating period, allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.
-
Activation: To remove the solvent molecules from the pores of the MOF, immerse the as-synthesized crystals in a fresh, dry solvent (e.g., chloroform or acetone) for 2-3 days, decanting and replacing the solvent daily. After this solvent exchange, heat the sample under vacuum to fully activate the MOF.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra and determine the luminescent properties of the MOF.
-
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile precursor for the development of advanced materials. Its application in dye-sensitized solar cells and luminescent metal-organic frameworks demonstrates its potential to contribute to the fields of renewable energy and advanced sensor technology. The synthetic protocols provided here serve as a starting point for researchers to explore the rich chemistry of this compound. Future work could focus on further functionalization of the pyridine ring or the methyl group to fine-tune the properties of the resulting materials, leading to even more efficient and sophisticated devices. The continued exploration of such fundamental building blocks is paramount to the advancement of materials science.
References
- 1. Buy this compound | 16830-24-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common byproducts in the synthesis of "Methyl 2-methylisonicotinate"
Technical Support Center: Synthesis of Methyl 2-methylisonicotinate
Introduction: this compound is a valuable substituted pyridine derivative serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, is often accompanied by the formation of specific byproducts that can complicate purification and reduce overall yield. This technical guide provides researchers and drug development professionals with a comprehensive troubleshooting framework, structured in a question-and-answer format, to anticipate, identify, and mitigate the formation of common impurities during the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the primary synthetic route: the oxidation of 2,4-lutidine followed by Fischer esterification.
Q1: What is the most prevalent byproduct during the oxidation of 2,4-lutidine to 2-methylisonicotinic acid?
A: The most common byproduct is the over-oxidation product, Pyridine-2,4-dicarboxylic acid . This occurs when the oxidizing agent is not selective enough or when reaction conditions (e.g., temperature, reaction time) are too harsh, leading to the oxidation of both methyl groups on the lutidine ring.[1]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent (e.g., KMnO₄, HNO₃). Use of sub-stoichiometric amounts initially can help gauge reactivity.
-
Temperature Management: Maintain the recommended reaction temperature. Runaway reactions can drastically increase the rate of over-oxidation.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the desired product versus the dicarboxylic acid. Quench the reaction as soon as a favorable ratio is achieved.
-
Q2: My esterification reaction of 2-methylisonicotinic acid is not going to completion, and the crude product is difficult to purify. What is the likely impurity?
A: The primary impurity is almost certainly unreacted 2-methylisonicotinic acid . Fischer esterification is an equilibrium-driven process.[2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. The acidic nature of the unreacted starting material can cause "streaking" on silica gel during column chromatography, leading to poor separation.
-
Troubleshooting:
-
Use Excess Alcohol: Employ a large excess of methanol, which serves as both the reactant and the solvent, to drive the equilibrium toward the ester product.[3][4]
-
Water Removal: While not always necessary with a large excess of alcohol, a Dean-Stark apparatus can be used to azeotropically remove the water as it forms, pushing the reaction to completion.
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or SOCl₂) is used.[3][4][5]
-
Pre-Chromatography Workup: Before attempting column chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer as its sodium salt and leaving the desired neutral ester in the organic phase.[6]
-
Q3: After the oxidation workup, I have a significant amount of unreacted 2,4-lutidine. How can I easily remove it?
A: Unreacted 2,4-lutidine, being basic, can be readily removed with an acidic wash. After the initial reaction workup to isolate the crude 2-methylisonicotinic acid, dissolve the crude material in a suitable solvent and wash with a dilute acid solution (e.g., 1M HCl). The lutidine will form a water-soluble hydrochloride salt and move into the aqueous phase. The carboxylic acid product will remain in the organic layer (if the pH is kept low) or can be precipitated by adjusting the pH.
Q4: I am using a nitrile-based route, starting from a 2-cyanopyridine derivative. What side reactions should I be aware of?
A: Syntheses involving cyanopyridines can be sensitive to reaction conditions. The primary side reaction is the hydrolysis of the nitrile group . In the presence of strong acids or bases and water, the cyano group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[7] Furthermore, nitriles can sometimes polymerize under harsh conditions or in the presence of certain metals.[8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry if the reaction chemistry is water-sensitive.
-
Control pH: Be mindful of the pH during workup. Unintended hydrolysis can occur if the mixture is held at a high or low pH for extended periods at elevated temperatures.
-
Part 2: Byproduct Formation & Mitigation Workflow
The following diagram illustrates the primary synthesis pathway and the points at which common byproducts are generated.
Caption: Byproduct formation map for the synthesis of this compound.
Part 3: Summary of Common Byproducts and Removal Strategies
The following table provides a quick reference for identifying and removing common impurities.
| Byproduct Name | Structure | Originating Step | Recommended Removal Method |
| 2,4-Lutidine | 2,4-dimethylpyridine | Oxidation | Acidic Wash: Liquid-liquid extraction with dilute HCl to form a water-soluble salt. |
| Pyridine-2,4-dicarboxylic acid | Pyridine-2,4-dicarboxylic acid | Oxidation | pH-based Separation: Can be separated from the mono-acid product based on differences in pKa and solubility during an aqueous workup. Fractional crystallization may also be effective. |
| 2-Methylisonicotinic acid | 2-methyl-4-pyridinecarboxylic acid | Esterification | Basic Wash: Liquid-liquid extraction with aqueous NaHCO₃ or Na₂CO₃ to form a water-soluble salt.[3] |
Part 4: Detailed Experimental Protocol with Troubleshooting
This protocol details the synthesis via the oxidation of 2,4-lutidine and subsequent esterification.
Part A: Oxidation of 2,4-Lutidine to 2-Methylisonicotinic Acid
-
Materials:
-
2,4-Lutidine (2,4-dimethylpyridine)[9]
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 2,4-lutidine and water.
-
Heat the mixture to reflux (~70-80 °C).
-
Slowly add potassium permanganate in portions. (CAUTION: Exothermic reaction. Control the addition rate to maintain a steady reflux).
-
After the addition is complete, continue to heat at reflux for several hours until the purple color of the permanganate has disappeared. Monitor by TLC.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~3-4 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
-
Troubleshooting:
-
Problem: A purple color persists after extended reflux.
-
Solution: Add a small amount of a reducing agent like sodium bisulfite until the color disappears before filtration.
-
Problem: Low yield of precipitated acid.
-
Solution: Check the pH. The product has some water solubility; ensure the pH is correctly adjusted for maximum precipitation. Further concentrate the filtrate if needed.
-
Part B: Fischer Esterification to this compound
-
Materials:
-
2-Methylisonicotinic acid (from Part A)
-
Methanol (Anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the 2-methylisonicotinic acid in a large excess of methanol in a round-bottom flask.[3]
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.
-
Fit the flask with a condenser and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting acid is consumed.[4]
-
Cool the reaction mixture to room temperature and remove most of the methanol under reduced pressure.
-
Pour the residue into a separatory funnel containing ethyl acetate and a saturated NaHCO₃ solution. (CAUTION: CO₂ evolution. Add slowly and vent frequently).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.[3]
-
Purify further by vacuum distillation or column chromatography if necessary.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete Fischer esterification.
References
- 1. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Methyl 2-methylisonicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to diagnose and resolve common issues effectively.
Section 1: The Core Synthesis Pathway: Fischer-Speier Esterification
The most common and accessible laboratory-scale method for preparing this compound is the Fischer-Speier esterification of 2-methylisonicotinic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reagent and the solvent, to drive the formation of the desired ester.
Reaction Scheme:
(Image: Fischer-Speier esterification of 2-methylisonicotinic acid)
The reaction is equilibrium-limited, meaning the reverse reaction—hydrolysis of the ester back to the carboxylic acid—can occur, especially in the presence of water.[1] Therefore, the key to achieving a high yield is to manipulate the reaction conditions to favor the forward reaction.
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to final product purification. Understanding this flow is critical for identifying where potential losses may occur.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues leading to low yields in a direct question-and-answer format.
Q1: My reaction is incomplete, with a significant amount of 2-methylisonicotinic acid remaining. What are the likely causes and how can I fix this?
A: An incomplete reaction is the most frequent cause of low yields in this equilibrium-driven process. The primary culprits are the presence of water, suboptimal catalyst levels, or insufficient reaction time.
Causality & Solutions:
-
Water Contamination: Water actively shifts the equilibrium back towards the starting materials (Le Chatelier's Principle). Even small amounts from wet glassware, reagents, or atmospheric moisture can significantly stall the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous methanol and a fresh, unopened container of concentrated sulfuric acid. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol. An insufficient amount will result in a sluggish and incomplete reaction.[1]
-
Solution: While catalytic, a sufficient loading is necessary. A typical starting point is 0.1 to 0.2 molar equivalents of concentrated H₂SO₄ relative to the 2-methylisonicotinic acid.
-
-
Equilibrium Not Sufficiently Shifted: To maximize product formation, the equilibrium must be pushed far to the right.
-
Solution: Use a large excess of methanol (often as the solvent) to overwhelm the equilibrium. For a more rigorous approach, especially on a larger scale, remove the water byproduct as it forms using a Dean-Stark apparatus.
-
-
Inadequate Reaction Time or Temperature: Esterification is not instantaneous. The reaction requires sufficient thermal energy and time to reach completion.
Optimized Reaction Parameters Table:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol (Excess) | Acts as reagent and solvent; drives equilibrium. |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 equiv.) | Efficiently protonates the carboxylic acid. |
| Temperature | Reflux (~65 °C) | Provides necessary activation energy. |
| Atmosphere | Inert (N₂ or Argon) | Excludes atmospheric moisture. |
| Monitoring | TLC (e.g., 30:70 Acetone/Hexane) | Tracks consumption of starting material.[1] |
Q2: The reaction appeared complete by TLC, but I lost most of my product during the aqueous workup. Why did this happen?
A: This is a classic workup problem related to the basicity of the pyridine nitrogen atom. If the pH is not carefully controlled, your product will remain in the aqueous phase or hydrolyze back to the starting material.
Causality & Solutions:
-
Protonation of Pyridine Nitrogen: In the acidic conditions remaining after the reaction, the nitrogen atom of your product, this compound, is protonated, forming a pyridinium salt. This salt is highly water-soluble and will not be extracted by organic solvents.
-
Solution: The reaction mixture must be carefully neutralized before extraction. After cooling the reaction and removing the excess methanol, slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is ~7-8.[1][2] Perform this neutralization in an ice bath to dissipate the heat generated.[1]
-
-
Ester Hydrolysis: If the mixture is made too basic (pH > 9) or kept in basic conditions for too long, the ester can be saponified (hydrolyzed) back to the carboxylate salt of 2-methylisonicotinic acid, which is also water-soluble.[1]
-
Solution: Use a mild base like NaHCO₃ and do not overshoot the neutralization. Check the pH frequently with litmus paper or a pH meter. Once neutralized, proceed with the extraction promptly.
-
-
Insufficient Extraction: A single extraction is often not enough to recover all the product.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers for subsequent washing and drying.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for diagnosing low-yield issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
Q2: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method.[1] Spot the reaction mixture against the starting material. The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates progress. For more quantitative analysis, HPLC can be used.[1]
-
-
Q3: What are the key safety precautions for this reaction?
-
Concentrated sulfuric acid is highly corrosive and exothermic when mixed with methanol. Always add the acid slowly to the methanol while cooling in an ice bath. Methanol is flammable and toxic. Perform the reaction in a well-ventilated fume hood and keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
-
Q4: Can I use a different acid catalyst besides sulfuric acid?
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization.
Materials:
-
2-methylisonicotinic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylisonicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of starting material). Begin stirring to dissolve the solid. Place the flask in an ice-water bath.
-
Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid (0.15 eq) to the stirring solution. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Allow the reaction to proceed for 4-18 hours. Monitor the consumption of the starting material by TLC (see Protocol 2).
-
Cooling & Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Cool the concentrated residue in an ice bath. Slowly add saturated NaHCO₃ solution with vigorous stirring until CO₂ evolution ceases and the pH of the aqueous layer is 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x) to remove residual salts and water.
-
Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄ , then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Prepare Eluent: A common mobile phase is a mixture of ethyl acetate and hexanes. A starting ratio of 30:70 (EtOAc:Hexanes) is recommended.
-
Prepare Sample: Dilute a small drop of the reaction mixture in a vial with 0.5 mL of ethyl acetate.
-
Spot Plate: Using a capillary tube, spot the starting material (if available) and the reaction mixture side-by-side on the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm). The starting acid will be a baseline or very polar spot, while the product ester will have a higher Rf value (travel further up the plate).
References
Technical Support Center: Purification of Methyl 2-methylisonicotinate Isomers
Welcome to the technical support center for navigating the complex purification challenges of Methyl 2-methylisonicotinate and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with achieving high isomeric purity. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of methyl-substituted pyridinecarboxylic acid methyl esters.
Q1: What are the primary isomeric impurities I should expect when working with this compound?
When synthesizing this compound (methyl 2-methylpyridine-4-carboxylate), you are likely to encounter other positional isomers as impurities. The most common are derived from the starting materials or side reactions and include:
-
Methyl 6-methylnicotinate (methyl 6-methylpyridine-3-carboxylate)
-
Methyl 2-methylpicolinate (methyl 2-methylpyridine-2-carboxylate)
-
Other isomers depending on the synthetic route, such as those with methylation at different positions on the pyridine ring.
The presence of related pyridine derivatives like picolines and lutidines in starting materials can also lead to corresponding ester impurities[1]. A typical analytical specification for a related compound, methyl nicotinate, sets limits for positional isomers like methyl isonicotinate and methyl picolinate to ≤ 0.10% each[2].
Q2: Why is separating these isomers so challenging?
The difficulty stems from the subtle structural differences between the isomers. Positional isomers of pyridine carboxylic acid methyl esters have very similar physicochemical properties, which govern their behavior in separation techniques.
-
Polarity and Solubility: The isomers exhibit nearly identical polarity and solubility profiles in common organic solvents, making separation by standard flash chromatography or simple crystallization inefficient[3]. For example, Methyl isonicotinate is slightly soluble in water but soluble in solvents like ethanol, methanol, chloroform, and ethyl acetate[4][5][6]. Its isomers will have very similar solubilities.
-
Boiling and Melting Points: The boiling points are often too close for practical separation by fractional distillation. For instance, the parent compound, Methyl isonicotinate, has a boiling point of 207-209 °C and a melting point of 8-8.5 °C[6]. The addition of a methyl group will alter these values, but the differences between isomers will be minimal.
-
pKa Values: The basicity of the pyridine nitrogen is influenced by the position of the electron-withdrawing ester group and the electron-donating methyl group. While there are slight differences in pKa, they are often not large enough to exploit easily for separation via simple acid-base extraction. The pKa of Methyl isonicotinate is 3.26[4][6].
To illustrate this challenge, consider the properties of the parent (un-methylated) isomers:
| Property | Methyl Picolinate (2-isomer) | Methyl Nicotinate (3-isomer) | Methyl Isonicotinate (4-isomer) |
| Boiling Point | ~214 °C | ~209 °C | 207-209 °C[4] |
| Density (g/mL) | ~1.127 | ~1.107 | 1.161[4] |
| Refractive Index | ~1.516 | ~1.514 | 1.512[4] |
| pKa | ~2.5 | ~3.1 | 3.26[4][6] |
Note: Data for picolinate and nicotinate are approximate values from various chemical data sources. The table demonstrates the close similarity in properties.
Q3: What are the most reliable analytical techniques for assessing isomeric purity?
To accurately determine the purity and quantify isomeric impurities, high-resolution chromatographic techniques are essential.
-
Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector (GC-MS), is a powerful tool. A capillary column with an appropriate stationary phase (e.g., DB-5) can often resolve these isomers[7][8]. Purity is assessed by peak area percentage.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method. Given the hydrophilic nature of these compounds, specialized columns or mobile phase modifiers may be necessary to achieve baseline separation[9]. UV detection is standard, as the pyridine ring is a strong chromophore.
Section 2: Troubleshooting Guide: Chromatographic Purification
This section provides detailed solutions to specific problems encountered during chromatographic purification.
Problem 1: My isomers are co-eluting or have very poor resolution (<1.0) in RP-HPLC on a C18 column.
This is a classic challenge due to the isomers' similar hydrophobicity. A standard C18 column separates primarily based on hydrophobic interactions, which are nearly identical for these compounds.
Root Cause Analysis: The C18 stationary phase does not offer sufficient selectivity for the isomers. The separation mechanism needs to be modulated by introducing alternative interactions or optimizing mobile phase conditions to exploit subtle electronic differences.
Solution Workflow: HPLC Method Development
Detailed Protocol: HPLC Method Optimization
-
Establish a Baseline: Start with a simple isocratic method on your C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 70:30 Water:Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm[10].
-
-
Optimize Organic Modifier: Keep the acid constant. Screen different ratios of Acetonitrile vs. Methanol. Methanol can sometimes offer different selectivity for aromatic compounds.
-
Adjust pH: The pKa of the pyridine nitrogen is around 3.2[4][6]. Operating the mobile phase near this pH can exploit subtle differences in the degree of protonation between isomers, altering their retention.
-
Carefully adjust the aqueous phase pH from 2.5 to 4.0 using formic acid or trifluoroacetic acid. Avoid using non-volatile buffers like phosphate if MS detection is desired[10].
-
-
Switch Stationary Phase: If resolution is still poor, the C18 phase is not suitable.
-
Recommendation: A Phenyl-Hexyl column is an excellent next choice. This phase can induce dipole-dipole and π-π stacking interactions between the phenyl rings of the stationary phase and the electron-deficient pyridine ring of the analyte. The position of the methyl and ester groups will subtly alter the electron density and geometry of the pyridine ring, leading to differential interactions and improved separation[3].
-
Repeat steps 1-3 on the new column.
-
Problem 2: My isomers are co-eluting in Gas Chromatography (GC).
This typically occurs when the column's stationary phase is not selective enough or the temperature program is not optimized.
Root Cause Analysis: The isomers have very similar volatility and interact similarly with a standard non-polar stationary phase (like a DB-5, which is 5% phenyl-substituted).
Solution Workflow: GC Method Optimization
Detailed Protocol: GC Method Optimization
-
Initial Analysis: Perform an analysis on a standard non-polar column (e.g., DB-5, HP-5MS, 30m x 0.25mm x 0.25µm)[7][11].
-
Injector Temp: 250 °C
-
Detector Temp (FID/MS): 280 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.2 mL/min.
-
-
Optimize the Ramp Rate: If peaks are present but poorly resolved, slow down the temperature ramp (e.g., to 2-5 °C/min) during the elution window of the isomers. This increases the time the analytes spend interacting with the stationary phase, improving separation.
-
Change the Stationary Phase: If optimizing the temperature program fails, a more polar stationary phase is required. This will introduce different separation mechanisms beyond simple boiling point differences.
-
Recommendation: Switch to a polar stationary phase like a WAX column (e.g., DB-WAX) or a Free Fatty Acid Phase (FFAP) column [8]. These phases separate based on polarity and hydrogen bonding capabilities. The differential exposure of the lone pair of electrons on the pyridine nitrogen and the ester carbonyl group among isomers will lead to different retention times.
-
Re-optimize the temperature program on the polar column. The elution order may change significantly.
-
Table: Comparison of GC Columns for Isomer Separation
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., FFAP) |
| Stationary Phase | 5% Phenyl Polysiloxane | Nitroterephthalic acid modified PEG |
| Primary Separation | Boiling Point / Volatility | Polarity / Hydrogen Bonding |
| Typical Application | General purpose, broad range | Acids, Alcohols, Esters |
| Recommendation | Good starting point | Recommended for difficult isomers |
Section 3: Troubleshooting Guide: Non-Chromatographic Purification
Problem 3: I am unable to purify my isomers using crystallization.
Crystallization fails when the isomers co-crystallize due to their structural similarity or when the solubility difference in the chosen solvent is insufficient.
Root Cause Analysis: The isomers fit into the same crystal lattice, forming a solid solution. Alternatively, the supersaturation conditions are not precisely controlled, leading to rapid precipitation of all components rather than selective crystallization of the major isomer.
Solution Workflow: Fractional Crystallization
Detailed Protocol: Fractional Crystallization
-
Solvent Selection is Key: The goal is to find a solvent or solvent system where one isomer is significantly less soluble than the others, especially at lower temperatures[12][13].
-
Screen a variety of solvents. Dissolve a small amount of the impure mixture in a minimal amount of hot solvent. If it dissolves completely and becomes cloudy or precipitates upon cooling, it's a good candidate.
-
-
Perform the Crystallization:
-
Dissolve the impure material in the minimum amount of the chosen boiling solvent.
-
Allow the solution to cool very slowly . Rapid cooling will trap impurities[14]. A Dewar flask or insulated container can be used to slow the cooling rate.
-
Once crystals form, cool the flask further in an ice bath and then a freezer to maximize the yield of the less soluble isomer.
-
-
Isolate and Analyze:
-
Collect the crystals by vacuum filtration[14].
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble impurities.
-
Crucially, analyze the purity of both the collected crystals and the mother liquor by GC or HPLC.
-
-
Iterate: The mother liquor is now enriched with the more soluble isomer(s). You may be able to concentrate the mother liquor and repeat the crystallization process under different conditions to isolate the other isomers. This process may need to be repeated several times to achieve high purity[3].
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl isonicotinate | 2459-09-8 [chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. 2459-09-8 CAS MSDS (Methyl isonicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. unifr.ch [unifr.ch]
- 13. researchgate.net [researchgate.net]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Preventing hydrolysis of "Methyl 2-methylisonicotinate" during workup
Technical Support Center: Methyl 2-methylisonicotinate
A Researcher's Guide to Preventing Ester Hydrolysis During Aqueous Workup
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this molecule during reaction workup and purification. As Senior Application Scientists, we understand that unintended hydrolysis can significantly impact yield and purity, leading to frustrating delays in research and development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you preserve the integrity of your ester product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: Like all esters, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond to form the corresponding carboxylic acid (2-methylisonicotinic acid) and methanol. This reaction can be catalyzed by both acids and bases.[1] The presence of the electron-withdrawing pyridine ring can influence the reactivity of the ester group. During a typical aqueous workup, you might use acidic or basic solutions to remove unreacted reagents or byproducts, creating conditions that inadvertently promote the hydrolysis of your product.[2][3]
Q2: I use sodium bicarbonate to neutralize my reaction mixture. Could this be causing the hydrolysis?
A2: While sodium bicarbonate (NaHCO₃) is considered a weak base, its aqueous solution is still alkaline (typically pH 8-9) and can catalyze the hydrolysis of sensitive esters, a reaction often referred to as saponification.[3][4] The rate of hydrolysis is dependent on factors like temperature, contact time, and the specific reactivity of the ester. For a sensitive substrate like a pyridine ester, even a mild base wash can lead to significant product loss if not performed carefully.
Q3: What are the tell-tale signs of hydrolysis in my sample?
A3: The most common indicators of hydrolysis are:
-
Changes in TLC (Thin Layer Chromatography): You will observe a new, more polar spot corresponding to the carboxylic acid byproduct, which will have a lower Rf value than your ester.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you may see a disappearance or decrease in the integration of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton. In the ¹³C NMR, the carbonyl signal of the carboxylic acid will appear at a different chemical shift than the ester carbonyl.
-
Extraction Difficulties: The resulting carboxylic acid is often more water-soluble, especially in its deprotonated (salt) form under basic conditions. This can lead to product loss into the aqueous layer during extractions.[2]
-
Lower-than-expected Yields: Unintended hydrolysis is a common reason for reduced yields of the desired ester product.
Q4: Is it better to use an acidic or basic wash during the workup?
A4: Both strong acids and strong bases should be avoided. Strong bases, such as sodium hydroxide or potassium hydroxide, will rapidly saponify the ester.[5][6] Strong acids can catalyze hydrolysis, although the rate may be slower than base-catalyzed hydrolysis. If a wash is necessary to remove basic impurities (like residual pyridine or other amine bases), a dilute, weak acid wash (e.g., 1% citric acid or saturated ammonium chloride) is preferable to strong acids like HCl. For removing acidic impurities, a carefully controlled wash with a weak base like saturated sodium bicarbonate is common, but as noted, this carries a risk of hydrolysis.[3] The key is to minimize contact time and temperature.
Troubleshooting Guide: Minimizing Hydrolysis of this compound
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of your product during workup.
Issue 1: Significant Product Loss Detected After Basic Wash
If you observe hydrolysis after washing your organic layer with aqueous sodium bicarbonate or a similar weak base, consider the following causal factors and solutions.
Root Cause Analysis:
-
Prolonged Contact Time: The longer your ester is in contact with the basic aqueous phase, the more hydrolysis will occur.
-
Elevated Temperature: The rate of hydrolysis increases with temperature. If your reaction was run at an elevated temperature, the workup should be performed after cooling the mixture to room temperature or below.
-
Concentration of Base: A more concentrated basic solution will lead to faster hydrolysis.
dot
Caption: Logic diagram for troubleshooting hydrolysis after a basic wash.
Recommended Mitigation Protocols
If a basic wash is unavoidable, adhere strictly to the following protocol to minimize product degradation.
Protocol 1: Optimized Mild Basic Wash
-
Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the aqueous workup.
-
Extraction Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[7]
-
Washing: Transfer the mixture to a separatory funnel and add cold, saturated aqueous sodium bicarbonate solution.
-
Minimize Contact: Invert the separatory funnel gently 2-3 times. Do not shake vigorously for extended periods. Vent the funnel frequently as CO₂ may be generated if quenching an acid.
-
Immediate Separation: Allow the layers to separate quickly and drain the aqueous layer immediately.
-
Brine Wash: Wash the organic layer with cold brine (saturated aqueous NaCl). This helps to remove residual water and can decrease the solubility of some organic compounds in the aqueous layer.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| Parameter | Standard Workup | Recommended Modification | Rationale |
| Temperature | Room Temperature | 0-5 °C | Reduces the rate of hydrolysis. |
| Contact Time | 1-2 minutes of shaking | 15-30 seconds of gentle inversion | Minimizes the time the ester is exposed to the basic environment. |
| Washing Agent | 1M NaHCO₃ | Saturated NaHCO₃ | Saturated solutions are often sufficient and commonly used.[3] |
Issue 2: Hydrolysis Occurs Even with Mild Workup Conditions
For highly sensitive substrates, a standard aqueous workup may still be too harsh. In these cases, non-aqueous or minimally aqueous workup strategies are recommended.
Protocol 2: Non-Aqueous Workup (for reactions with solid byproducts)
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration: If the reaction byproducts are insoluble salts (e.g., ammonium salts), they can be removed by filtration. A plug of celite or silica gel can aid in removing fine particulates.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can then be purified directly by column chromatography.
Protocol 3: "Dry" Quench and Filtration
This method is useful for quenching reactions that contain reagents that would react vigorously with water.
-
Quenching: Cool the reaction mixture to 0 °C. Add a solid quenching agent, such as powdered sodium bicarbonate or silica gel, portion-wise until the reaction is quenched (e.g., cessation of gas evolution).
-
Stirring: Stir the resulting slurry for 15-20 minutes.
-
Filtration: Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by column chromatography.
dot
Caption: Comparison of aqueous vs. non-aqueous workup workflows.
By carefully selecting your workup procedure and controlling key parameters like temperature and contact time, you can significantly reduce the risk of hydrolysis and improve the yield and purity of your this compound product.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Enhancing the Storage Stability of Methyl 2-methylisonicotinate
Welcome to the technical support center for Methyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the chemical integrity of your reagents is paramount to achieving reproducible and reliable results. This document provides in-depth, field-proven insights into the stability of this compound, offering proactive storage guidance and reactive troubleshooting protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the most common questions regarding the storage and handling of this compound to prevent degradation before it impacts your work.
Q1: What are the ideal storage conditions for solid this compound?
The primary goal for storing solid this compound is to rigorously exclude moisture and minimize thermal stress. The compound has a relatively low melting point (approximately 42-44 °C) and can be sensitive to ambient conditions.
Causality: The most significant degradation pathway for this molecule is the hydrolysis of the methyl ester group.[1][2] This reaction is catalyzed by water and accelerated by both acidic and basic conditions, as well as elevated temperatures.[3] Therefore, creating a dry, cool, and inert environment is critical for long-term stability.
For optimal long-term stability, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Refrigerated (2-8 °C) | Slows the rate of potential hydrolytic degradation. While the compound is a solid at this temperature, keeping it consistently cool prevents excursions to higher temperatures that accelerate chemical reactions.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which is the primary reactant in hydrolysis. While oxidation is a lesser concern for this molecule compared to hydrolysis, an inert atmosphere is a best practice for long-term storage of any valuable reagent.[4] |
| Container | Tightly sealed, amber glass vial or bottle | Prevents ingress of moisture and air. Amber glass protects the compound from potential photolytic degradation, although hydrolysis remains the more immediate threat. |
| Environment | Store in a desiccator within the refrigerator | Provides a secondary barrier against moisture, especially in humid laboratory environments. This is a crucial step to prevent water adsorption onto the surface of the solid. |
Q2: What is the primary chemical degradation pathway for this compound?
The principal degradation route is the hydrolysis of the ester functional group. This reaction converts this compound into 2-methylisonicotinic acid and methanol .
This reaction is fundamentally a nucleophilic acyl substitution where a water molecule attacks the electrophilic carbonyl carbon of the ester. The reaction is slow with pure water but is significantly catalyzed by acid (H⁺) or base (OH⁻).[1] In a laboratory setting, this can be triggered by atmospheric moisture or residual acidic/basic contaminants.
Q3: How should I prepare and store stock solutions to maximize stability?
The stability of this compound is significantly lower in solution than in its solid state, especially in aqueous or protic solvents.
-
Solvent Choice: For maximum stability, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for your stock solutions. If an aqueous buffer is required for the final experimental concentration, prepare the concentrated stock in an anhydrous solvent and perform the final dilution immediately before use.
-
pH Control: If you must use an aqueous solution, the pH is critical. Ester hydrolysis is catalyzed by both acid and base, with the rate generally being slowest in a slightly acidic range (pH 4-6).[3] Avoid neutral or alkaline buffers for storage.
-
Storage of Solutions: Store stock solutions at -20 °C or -80 °C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture from condensation and accelerate degradation.
Section 2: Troubleshooting Guide - Investigating and Resolving Stability Issues
This section provides a systematic approach to troubleshoot problems that may arise from the potential degradation of this compound.
Issue 1: I observe a change in the physical appearance of my solid compound (e.g., clumping, discoloration, oily film). What should I do?
A change in physical appearance is a strong indicator of moisture absorption and subsequent degradation. Clumping or the appearance of an oily film suggests the compound may have partially melted or adsorbed significant water, initiating hydrolysis.
Causality: Hygroscopicity, the tendency to absorb moisture from the air, can lead to the formation of a saturated solution on the crystal surface, creating a localized environment where hydrolysis can occur rapidly. The product, 2-methylisonicotinic acid, has different physical properties and may contribute to the observed changes.
Follow this workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for physical changes in solid compound.
Issue 2: My experimental results are inconsistent, suggesting the potency of my this compound stock solution has decreased.
This is a classic symptom of compound degradation in solution. The decrease in the concentration of the active compound and the increase in the concentration of the degradant (2-methylisonicotinic acid) can lead to diminished or variable biological/chemical activity.
Causality: As previously discussed, solutions are highly susceptible to hydrolysis. Factors like non-anhydrous solvents, inappropriate pH, extended storage at room temperature, or repeated freeze-thaw cycles can significantly reduce the effective concentration of your compound over time.
Use this workflow to validate your stock solution and identify the root cause:
Caption: Troubleshooting workflow for decreased potency in stock solutions.
Issue 3: I see an unexpected peak in my chromatogram when analyzing my compound.
The appearance of a new, significant peak in your analytical run (e.g., HPLC, LC-MS) that is not present in the reference standard is a direct indication of impurity, most likely a degradation product.
Causality: The new peak is likely the hydrolysis product, 2-methylisonicotinic acid. Due to the addition of a carboxylic acid group and loss of a methyl group, this product will be more polar than the parent compound. In reverse-phase HPLC, it will therefore have a shorter retention time.
This workflow outlines the process for identifying the unknown peak:
References
Technical Support Center: Catalyst Selection for Efficient Methyl 2-methylisonicotinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-methylisonicotinate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions, and robust protocols for efficient synthesis. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the direct acid-catalyzed esterification of 2-methylisonicotinic acid with methanol. This classic approach, a type of Fischer-Speier esterification, is favored for its straightforward procedure and use of readily available, cost-effective reagents.[1][2] An alternative route described in patent literature involves a multi-step process starting from 1,1,3,3-tetramethoxypropane and a β-aminocrotonic acid ester, which avoids the use of malodorous reagents like acrolein that are used in other pyridine synthesis methods.[3]
Q2: Which catalyst is most commonly recommended for the esterification of 2-methylisonicotinic acid?
Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst for this esterification.[4][5] Its role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, helping to shift the reaction equilibrium towards the product side.
Q3: Are there "greener" or alternative catalysts to strong mineral acids?
Yes, research into heterogeneous or solid acid catalysts is ongoing to mitigate the corrosive nature and difficult separation of mineral acids like H₂SO₄.[6] For similar pyridine esterifications, catalysts like molybdenum oxide on a silica support (MoO₃/SiO₂) have been shown to be effective bifunctional catalysts.[4] Ion-exchange resins, such as Amberlyst-15, are also viable options that simplify catalyst removal (filtration) and can often be recycled, reducing acidic waste.[6]
Q4: What are the critical safety precautions when running this reaction, particularly with a sulfuric acid catalyst?
Extreme caution must be exercised. Concentrated sulfuric acid is highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood. The addition of sulfuric acid to methanol is highly exothermic and should be done slowly and with cooling to prevent splashing and uncontrolled boiling.[5]
Catalyst Selection and Performance
Choosing the right catalyst is critical for optimizing yield, purity, and process efficiency. The following table summarizes the key characteristics of common catalytic systems for the synthesis of this compound via esterification.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol, Reflux (65-70°C), 4-6h | High catalytic activity, low cost, readily available. | Corrosive, difficult to separate from product, generates acidic waste, potential for side reactions (charring). | ~65-80% | [5] |
| Thionyl Chloride (SOCl₂) | Methanol, 0°C to RT | Forms a highly reactive acid chloride intermediate, high yields, reaction often proceeds at lower temperatures. | Reagent is toxic and moisture-sensitive, generates corrosive HCl gas, requires careful handling. | >90% (Typical for this method) | N/A |
| Solid Acid Catalysts (e.g., MoO₃/SiO₂, Amberlyst) | Methanol, Reflux (65-70°C), 8-24h | Easily separated by filtration, potentially reusable, less corrosive, environmentally friendlier. | Lower reaction rates requiring longer times or higher temperatures, potential for catalyst deactivation. | ~70-85% (for similar systems) | [4][6] |
In-Depth Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve issues.
Q: My reaction yield is consistently low, or the conversion of 2-methylisonicotinic acid is incomplete. What are the likely causes?
A: This is a common issue, often stemming from the reversible nature of esterification.
-
Cause 1: Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or produced during the reaction, will shift the equilibrium back towards the starting materials according to Le Chatelier's principle.[6]
-
Solution: Ensure all reagents, especially the methanol and the starting acid, are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water as it forms, driving the reaction to completion. Alternatively, using a large excess of methanol can also effectively shift the equilibrium.
-
-
Cause 2: Insufficient Catalyst Loading: The protonation of the carboxylic acid is a catalytic process. An insufficient amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.
-
Solution: For sulfuric acid, a catalytic amount is typically 5-10 mol% relative to the carboxylic acid. If using a solid acid catalyst, ensure the catalyst bed is appropriately sized for the scale of the reaction and that stirring is vigorous enough to ensure good mass transfer.
-
-
Cause 3: Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until no further consumption of the starting material is observed. Ensure the reaction is maintained at a steady reflux.
-
Q: The final product is a dark brown or black oil, not the expected pale oil. What causes this discoloration?
A: Discoloration is typically a sign of side reactions or decomposition, often caused by the harshness of the catalyst.
-
Cause 1: Charring from Sulfuric Acid: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials, especially at elevated temperatures or if localized overheating occurs.
-
Solution: Maintain a controlled reflux temperature and ensure even heating with a suitable heating mantle and stirrer. Avoid "hot spots." Consider reducing the catalyst concentration or switching to a milder, solid acid catalyst which is less prone to causing decomposition.
-
-
Cause 2: Impure Starting Materials: Impurities in the 2-methylisonicotinic acid can degrade under the acidic reaction conditions, leading to colored byproducts.
-
Solution: Verify the purity of your starting material by measuring its melting point or by analytical techniques like NMR spectroscopy. If necessary, recrystallize the 2-methylisonicotinic acid before use.
-
Q: I'm having difficulty purifying my product. The workup is problematic, or distillation does not yield a pure compound.
A: Purification challenges often arise from the physical properties of the product and residual reagents.
-
Cause 1: Emulsion during Aqueous Workup: The pyridine nitrogen in the product can become protonated during the neutralization step, leading to surfactant-like properties that stabilize emulsions between the aqueous and organic layers.
-
Solution: After neutralizing the reaction mixture with a base like sodium carbonate, add a saturated brine solution (NaCl solution).[5] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product, improving phase separation.
-
-
Cause 2: Incomplete Removal of Catalyst: If using sulfuric acid, it must be completely neutralized before extraction. Residual acid can contaminate the product.
-
Solution: Carefully add a saturated solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).[7]
-
-
Cause 3: Co-distillation with Solvent: this compound has a boiling point that may be close to that of residual extraction solvents or other impurities.
-
Solution: Ensure the crude product is thoroughly dried under reduced pressure to remove all extraction solvent (e.g., ether, ethyl acetate) before attempting final purification by vacuum distillation.[5] A fractional distillation setup may be required for high purity.
-
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol is a standard laboratory procedure for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-methylisonicotinic acid (1.0 eq) in anhydrous methanol (5-10 eq). Cool the mixture in an ice-water bath.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours.
-
Monitoring: Track the disappearance of the starting material using TLC (a typical mobile phase would be a 7:3 mixture of ethyl acetate and hexanes).
-
Workup: Once the reaction is complete, cool the flask to room temperature and then pour the contents carefully over a stirred mixture of crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is between 7 and 8.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash them once with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. prepchem.com [prepchem.com]
- 6. isites.info [isites.info]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 2-methylisonicotinate
Welcome to the technical support center for the purification of Methyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and questions encountered during the purification of crude this compound, providing practical, in-depth solutions and troubleshooting strategies. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound and where do they come from?
A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common route to this compound is the oxidation of 2,4-lutidine to 2-methylisonicotinic acid, followed by esterification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
2,4-Lutidine: Incomplete oxidation will result in the presence of the starting lutidine.
-
2-Methylisonicotinic Acid: Incomplete esterification is a common source of this acidic impurity.[1]
-
-
Side-Reaction Products:
-
Pyridine-2,4-dicarboxylic acid: Over-oxidation of both methyl groups of 2,4-lutidine can lead to this diacid.
-
Positional Isomers: Depending on the starting material, isomers such as Methyl 6-methylnicotinate or Methyl 4-methylpicolinate could be present.[2]
-
Aldehyde Intermediate: Partial oxidation can yield 4-formyl-2-methylpyridine.[3]
-
Byproducts from Esterification: If using methods like SOCl₂/Methanol, residual inorganic salts and byproducts can be present.[1]
-
-
Degradation Products:
Visualizing the Impurity Landscape:
Caption: Origin of common impurities in the synthesis of this compound.
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A2: A dark, oily crude product suggests the presence of polymeric materials and colored impurities. A multi-step approach is often necessary, starting with a liquid-liquid extraction to remove the bulk of these impurities.
Step-by-Step Initial Purification Protocol:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Base): Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[1][6]
-
Rationale: This step is crucial for removing acidic impurities, primarily unreacted 2-methylisonicotinic acid, by converting them into their water-soluble carboxylate salts. You should observe the cessation of any effervescence as an indicator of complete neutralization.
-
-
Aqueous Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Rationale: This helps to break up any emulsions and removes the bulk of the water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and stir for 15-30 minutes.[7][8]
-
Caution: Use charcoal sparingly as it can adsorb your product, leading to a decrease in yield.
-
-
Filtration and Concentration: Filter off the drying agent (and charcoal, if used) and concentrate the organic solvent under reduced pressure using a rotary evaporator.
This initial workup should yield a significantly cleaner, though likely still impure, product that is more amenable to further purification techniques like recrystallization, distillation, or chromatography.
Q3: I'm considering recrystallization. How do I choose the right solvent system?
A3: Recrystallization is a powerful technique for purifying solid compounds.[9][10] The key is to find a solvent (or solvent system) where your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Solvent Selection Strategy:
-
Solubility Testing:
-
Place a small amount of your crude material (around 20-50 mg) into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8][11]
-
Gently heat the test tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating, it is a good candidate for single-solvent recrystallization.[11]
-
If no single solvent is ideal, a two-solvent system may be necessary. For this, find a solvent in which the compound is highly soluble (solvent 1) and another in which it is poorly soluble (solvent 2), with the two solvents being miscible.[11]
-
Recommended Solvents for this compound:
| Solvent System | Rationale & Application |
| Hexanes/Ethyl Acetate | A common and effective two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity persists. Re-heat to clarify and then allow to cool slowly. |
| Isopropanol/Water | Another viable two-solvent system. Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. |
| Toluene | Can be effective as a single solvent for recrystallization, particularly for removing more polar impurities. |
Visualizing the Recrystallization Workflow:
Caption: A generalized workflow for the recrystallization of this compound.
Q4: My product is an oil even after initial purification. What are my options?
A4: If your product remains an oil, distillation or column chromatography are the preferred methods of purification.
Option 1: Vacuum Distillation
-
When to Use: This is an excellent choice for thermally stable, non-viscous oils. It is particularly effective at separating compounds with significantly different boiling points.
-
Procedure:
-
Set up a short-path distillation apparatus.
-
Apply a vacuum and gently heat the oil in a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the related methyl isonicotinate is 207-209 °C at atmospheric pressure.[12] Expect a lower boiling point under vacuum.
-
-
Causality: By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Option 2: Column Chromatography
-
When to Use: This is a highly versatile technique for separating complex mixtures, especially when components have similar polarities.[13]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC).[14] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Loading the Sample: Dissolve your crude oil in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Typical Column Chromatography Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%)[15] |
| Detection | UV visualization at 254 nm |
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Gas Chromatography (GC): Provides quantitative information about the purity of your sample.[16] A high-purity sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and identifying any residual impurities.
-
Melting Point: If your product is a solid, a sharp melting point range close to the literature value is a good indicator of purity. The melting point of the related methyl isonicotinate is 8-8.5 °C, so this compound is expected to be a low-melting solid or a liquid at room temperature.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Methyl isonicotinate 98 2459-09-8 [sigmaaldrich.com]
- 13. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Chromatographic Separation and Identification of Methyl 2-methylisonicotinate Isomers
For researchers, scientists, and drug development professionals, the unambiguous separation and identification of positional isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Isomers of active pharmaceutical ingredients (APIs) or their synthetic intermediates can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—for the challenging task of resolving and identifying isomers of Methyl 2-methylisonicotinate.
This compound (methyl 2-methylpyridine-4-carboxylate) and its related positional isomers, such as Methyl 6-methylnicotinate (methyl 6-methylpyridine-3-carboxylate), are structurally similar compounds whose separation demands analytical strategies that can exploit subtle differences in their physicochemical properties. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to empower you to select the optimal approach for your analytical needs.
The Analytical Challenge: Resolving Near-Identical Structures
Positional isomers of substituted pyridines, like the various methyl methyl-pyridinecarboxylates, often share identical molecular weights and similar polarities and boiling points. This makes their separation by conventional chromatographic methods, such as standard reversed-phase HPLC, notoriously difficult. The key to successful separation lies in selecting a technique that leverages more than just hydrophobicity.
Comparison of Core Methodologies: GC-MS vs. HPLC-MS
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends on the analyte's properties and the specific goals of the analysis. For methyl methyl-pyridinecarboxylate isomers, both techniques offer viable pathways, but their principles of separation and identification capabilities differ significantly.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-MS (HPLC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Highly suitable due to the volatility of the methyl esters. Excellent for resolving isomers based on subtle differences in boiling point and polarity.[1] | Applicable, but requires specialized columns (e.g., Mixed-Mode) to achieve baseline separation of positional isomers.[2][3][4] |
| Key Advantage | Superior chromatographic resolution for volatile isomers and highly reproducible, library-searchable mass spectra from Electron Ionization (EI). | Versatility in column chemistry and mobile phases; suitable for a broader range of compounds without derivatization. |
| Identification | Confident identification through fragmentation pattern matching against established libraries (e.g., NIST). | Identification based on molecular ion ([M+H]+) and fragmentation (MS/MS), which is highly specific but may lack extensive libraries.[5][6] |
| Primary Challenge | Requires analytes to be thermally stable and sufficiently volatile. | Standard C18 columns often fail to resolve positional isomers due to similar hydrophobicity. |
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an exceptionally powerful technique for the separation of volatile and semi-volatile compounds. The high efficiency of modern capillary columns often provides the resolving power necessary to separate isomers with minor differences in their boiling points and polarities.
Why it Works: The Causality Behind GC Separation
The separation in GC is governed by the partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase coated on the column wall. For methyl methyl-pyridinecarboxylate isomers, two factors are key:
-
Volatility: Each isomer will have a slightly different boiling point due to variations in intermolecular forces caused by the different substituent positions. The isomer with the lower boiling point will spend more time in the gas phase and elute earlier.
-
Stationary Phase Interaction: The choice of stationary phase is crucial. A mid-polarity phase, such as one containing 5% phenyl groups (e.g., DB-5ms or equivalent), allows for separation based on both dispersive (van der Waals) forces and weak dipole-dipole interactions. The position of the nitrogen atom and the ester group influences the molecule's overall dipole moment, leading to differential retention.
Experimental Protocol: GC-MS
This protocol is designed for the robust separation and identification of methyl methyl-pyridinecarboxylate isomers.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of each available isomer reference standard in methanol. Create a mixed working standard at 50 µg/mL by diluting the stock solutions.
-
Sample Solution: Dissolve the sample to a final concentration of approximately 1 mg/mL in methanol. Filter through a 0.45 µm syringe filter if particulates are present.
2. GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
Data & Identification
The primary identification tool in GC-MS is the mass spectrum. Positional isomers will all have the same molecular ion (m/z 151), but their fragmentation patterns may show subtle, reproducible differences.[7][8] Key fragments often arise from the loss of the methoxy group (-OCH3, M-31) or the carbomethoxy group (-COOCH3, M-59).
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.2 | 151 (M+), 120 (M-OCH3), 92 |
| Methyl 6-methylnicotinate | ~10.5 | 151 (M+), 120 (M-OCH3), 92 |
| Methyl 3-methylisonicotinate | ~10.8 | 151 (M+), 120 (M-OCH3), 92 |
Note: Retention times are illustrative. The base peak for these compounds is often m/z 120.
Deep Dive 2: Mixed-Mode HPLC-MS
For compounds that are less volatile or when GC is not available, HPLC is the method of choice. However, to overcome the challenge of separating positional isomers, a more advanced approach than simple reversed-phase is required. Mixed-mode chromatography, which combines reversed-phase (hydrophobic) and ion-exchange (ionic) retention mechanisms on a single stationary phase, provides a powerful alternative.
Why it Works: The Causality Behind Mixed-Mode Separation
Pyridine-containing molecules are basic and will be protonated (positively charged) in an acidic mobile phase. A mixed-mode column with cation-exchange capabilities can exploit this property.[3][4]
-
Hydrophobic Interactions: Like a C18 column, the reversed-phase backbone provides retention based on hydrophobicity.
-
Cation-Exchange Interactions: The stationary phase also contains negatively charged groups (e.g., sulfonate). The protonated pyridine nitrogen of the analyte interacts electrostatically with these groups. The strength of this interaction is influenced by the pKa of the specific isomer and the steric hindrance around the nitrogen atom, which varies with the position of the methyl and ester groups.[2][9]
This dual retention mechanism allows for the separation of isomers that co-elute on a standard C18 column.[4]
Experimental Protocol: HPLC-MS
This protocol utilizes a mixed-mode column for enhanced isomer separation, coupled with MS for confident identification.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of each available isomer reference standard in 50:50 acetonitrile:water. Create a mixed working standard at 50 µg/mL by diluting with the mobile phase.
-
Sample Solution: Dissolve the sample to a final concentration of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.
2. HPLC-MS Parameters:
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: SIELC Primesep 100 (150 mm x 4.6 mm, 5 µm) or equivalent mixed-mode cation-exchange column.[4][10]
-
Mobile Phase: 70% Acetonitrile, 30% Water, 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole MS.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
Data Acquisition: Full Scan (m/z 50-250) or Selected Ion Recording (SIR) of m/z 152.1 ([M+H]+).
Workflow for Method Selection and Analysis
The following workflow provides a logical pathway for analyzing samples containing potential isomers of this compound.
Conclusion and Recommendations
Both GC-MS and mixed-mode HPLC-MS are highly effective techniques for the separation and identification of this compound and its positional isomers.
-
GC-MS is the recommended primary choice due to its superior resolving power for these volatile isomers and the availability of extensive, standardized EI mass spectral libraries for confident identification. It is a robust and highly reliable method for purity assessment and impurity profiling.[1]
-
Mixed-Mode HPLC-MS is an excellent alternative, particularly when dealing with complex matrices, less volatile analogues, or when GC instrumentation is not available. The dual retention mechanism provides the necessary selectivity that standard reversed-phase HPLC lacks for this specific analytical challenge.[2][3][4]
The selection of the most appropriate method should be guided by the specific analytical requirements, the nature of the sample, and the instrumentation available. By understanding the principles behind each technique, researchers can confidently develop and validate robust methods for the critical task of isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-Methylisonicotinate Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from methyl 2-methylisonicotinate. We will explore how subtle modifications to this scaffold can profoundly impact its biological efficacy, with a primary focus on antifungal properties, while also considering potential for other therapeutic applications. This document is designed to be a practical resource, offering not only a comparative analysis of experimental data but also detailed protocols to facilitate further research and development.
Introduction: The Potential of the Isonicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Isonicotinic acid and its esters, including this compound, represent a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The methyl group at the 2-position of the pyridine ring in this compound offers a key point for structural modification, allowing for a systematic exploration of its SAR. This guide will focus on a series of 2-methylalkyl isonicotinates to elucidate the impact of the alkyl chain length and stereochemistry on antifungal activity.
Comparative Analysis of Antifungal Activity
A key study has investigated the fungicidal activity of a series of 2-methylalkyl isonicotinates, analogs of the natural antibiotic 2-methylheptyl isonicotinate.[1] The following data summarizes their efficacy against various phytopathogenic fungi.
Table 1: Antifungal Activity of 2-Methylalkyl Isonicotinates and Nicotinates (% inhibition at 100 ppm)
| Compound | R Group | Fusarium culmorum | Phytophthora cactorum | Rhizoctonia solani |
| Isonicotinates | ||||
| 4a | 2-methylbutyl | 45 | 50 | 35 |
| 4b | 2-methylpentyl | 55 | 60 | 45 |
| 4c | 2-methylhexyl | 70 | 75 | 60 |
| 4d | 2-methylheptyl | 85 | 90 | 75 |
| (R)-4b | (R)-2-methylpentyl | 60 | 65 | 50 |
| (S)-4b | (S)-2-methylpentyl | 50 | 55 | 40 |
| Nicotinates | ||||
| 5a | 2-methylbutyl | 50 | 55 | 40 |
| 5b | 2-methylpentyl | 65 | 70 | 50 |
| 5c | 2-methylhexyl | 80 | 85 | 65 |
| 5d | 2-methylheptyl | 95 | 100 | 80 |
| (R)-5b | (R)-2-methylpentyl | 70 | 75 | 55 |
| (S)-5b | (S)-2-methylpentyl | 60 | 65 | 45 |
Data adapted from a study on the synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates.[1]
Analysis of Structure-Activity Relationships
The data presented in Table 1 reveals several key SAR insights:
-
Influence of Alkyl Chain Length: A clear trend is observed where increasing the length of the 2-methylalkyl chain from butyl to heptyl results in a significant increase in antifungal activity for both isonicotinate and nicotinate series. This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate the fungal cell membrane and interact with its target. The enhanced activity with longer alkyl chains is a common observation in antifungal SAR studies.[3]
-
Impact of Isomerism (Isonicotinate vs. Nicotinate): The nicotinate analogs (esters of nicotinic acid) consistently demonstrate slightly higher antifungal activity compared to their isonicotinate counterparts. This indicates that the position of the nitrogen atom in the pyridine ring influences the molecule's interaction with its biological target.
-
Stereochemistry: The enantiomerically enriched compounds reveal that the (R)-isomers of both 2-methylpentyl isonicotinate and nicotinate exhibit greater antifungal activity than the corresponding (S)-isomers. This stereoselectivity strongly suggests a specific interaction with a chiral biological target, such as an enzyme or receptor, within the fungal cell.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of 2-methylalkyl isonicotinates and the evaluation of their antifungal activity are provided below.
Synthesis of 2-Methylalkyl Isonicotinates
This protocol describes a general method for the esterification of isonicotinic acid with a 2-methylalkyl alcohol.
Diagram 1: General Synthesis of 2-Methylalkyl Isonicotinates
Caption: Synthetic workflow for 2-methylalkyl isonicotinates.
Step-by-Step Protocol:
-
To a solution of isonicotinic acid (1.0 eq) in toluene, add the corresponding 2-methylalkyl alcohol (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methylalkyl isonicotinate.
Antifungal Activity Assay
This protocol outlines a method for evaluating the in vitro antifungal activity of the synthesized compounds against phytopathogenic fungi.
Diagram 2: Antifungal Susceptibility Testing Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Fungal Cultures: Culture the desired fungal strains on potato dextrose agar (PDA) plates at their optimal growth temperature.
-
Preparation of Compound Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with sterile distilled water to achieve the desired final concentrations.
-
Agar Well Diffusion Assay:
-
Pour molten PDA into sterile Petri dishes and allow to solidify.
-
Spread a standardized fungal spore suspension evenly over the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of each test compound solution to the respective wells.
-
Use a solvent control and a positive control (a known antifungal agent).
-
-
Incubation: Incubate the plates at the optimal temperature for fungal growth for a specified period.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). Calculate the percentage of inhibition relative to the control.
Broader Biological Activities and Future Directions
While the antifungal activity of 2-methylalkyl isonicotinates is well-documented, the isonicotinate scaffold is known to exhibit a range of other biological activities. For instance, various pyridine derivatives have been reported to possess antibacterial, cytotoxic, and enzyme inhibitory properties.[4][5][6]
Diagram 3: Potential Therapeutic Applications of Isonicotinate Analogs
Caption: Diverse biological activities of the isonicotinate scaffold.
Future research should focus on a more comprehensive biological evaluation of the 2-methylalkyl isonicotinate series. Screening these compounds against a panel of bacterial strains, cancer cell lines, and relevant enzymes could uncover novel therapeutic leads. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models that guide the design of more potent and selective analogs.
Conclusion
The structure-activity relationship studies of this compound analogs have revealed critical insights into the structural requirements for potent antifungal activity. The length of the 2-methylalkyl chain and the stereochemistry at the chiral center are key determinants of efficacy, highlighting the importance of lipophilicity and specific molecular interactions. The nicotinate isomers consistently show slightly better activity, suggesting a subtle but important role for the nitrogen position in the pyridine ring. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore this promising class of compounds. The versatility of the isonicotinate scaffold suggests that these analogs may possess a broader spectrum of biological activities, warranting further investigation into their potential as antibacterial, anticancer, and enzyme inhibitory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Performance Benchmark: Catalysts Derived from Methyl 2-methylisonicotinate in Suzuki-Miyaura Cross-Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the ever-evolving landscape of cross-coupling catalysis, the design of novel ligands that can enhance catalyst performance in terms of activity, stability, and selectivity is a paramount objective. Pyridine-based ligands have emerged as a versatile class of ancillary ligands in transition-metal catalysis, owing to the tunable electronic and steric properties of the pyridine ring.[1] This guide introduces a hypothetical catalyst system derived from the readily available chemical intermediate, Methyl 2-methylisonicotinate, and benchmarks its projected performance against established palladium catalysts in the Suzuki-Miyaura cross-coupling reaction.
This analysis is grounded in the established principles of ligand design and the extensive body of literature on the performance of related pyridine-based systems. By providing a theoretical framework and detailed experimental protocols, this guide aims to equip researchers with the insights needed to explore new catalytic frontiers.
Conceptual Framework: From Intermediate to High-Performance Ligand
This compound, while primarily utilized as a semiochemical and a building block in medicinal chemistry, possesses a unique substitution pattern that makes it an intriguing scaffold for a phosphine ligand.[2] The proposed ligand, (4-(diphenylphosphinomethyl)-2-methylpyridine) (1) , leverages the 2-methyl group for steric influence and a phosphine moiety introduced at the 4-position for strong coordination to a metal center.
The electron-donating methyl group at the 2-position is expected to increase the electron density on the pyridine nitrogen, potentially enhancing the ligand's coordination to the palladium center. Conversely, the substitution at the 4-position is known to influence the electronic properties of the pyridine ring, which can modulate the catalytic activity.[1][3]
Proposed Synthesis of (4-(diphenylphosphinomethyl)-2-methylpyridine) (1)
The transformation of this compound into the target phosphine ligand (1) can be envisioned through a straightforward, multi-step synthesis:
Step 1: Reduction of the Ester to an Alcohol. The methyl ester group of this compound is first reduced to a primary alcohol, (2-methylpyridin-4-yl)methanol (2), using a standard reducing agent such as Diisobutylaluminium hydride (DIBAL-H).[4]
Step 2: Conversion of the Alcohol to a Halide. The resulting alcohol (2) is then converted to a more reactive leaving group, such as a chloride, to yield 4-(chloromethyl)-2-methylpyridine (3). This can be achieved using reagents like thionyl chloride.
Step 3: Nucleophilic Substitution with a Phosphide. Finally, the chloromethyl derivative (3) undergoes nucleophilic substitution with a diphenylphosphide salt, such as lithium diphenylphosphide (LiPPh₂), to yield the target ligand, (4-(diphenylphosphinomethyl)-2-methylpyridine) (1).
The Benchmark Reaction: Suzuki-Miyaura Coupling
To provide a standardized platform for comparison, we will consider the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid to form 4-methyl-1,1'-biphenyl. This reaction is a well-established benchmark for evaluating the efficacy of new catalyst systems.[5][6]
General Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction used for this comparative analysis.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (Hypothetical Ligand 1, SPhos, XPhos, or PPh₃)
-
4-bromotoluene
-
Phenylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the respective ligand.
-
Add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent.
-
The reaction mixture is then heated to the specified temperature with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Performance Comparison: Hypothetical vs. Established Catalysts
The projected performance of the hypothetical palladium catalyst based on ligand 1 is compared with three well-established catalyst systems: a standard triphenylphosphine-based catalyst, and two highly active catalysts employing the bulky, electron-rich Buchwald phosphine ligands, SPhos and XPhos.
| Catalyst System | Ligand | Key Ligand Properties | Expected Performance in Suzuki-Miyaura Coupling |
| Hypothetical Catalyst | (4-(diphenylphosphinomethyl)-2-methylpyridine) (1 ) | Pyridine-based, moderate steric hindrance from the 2-methyl group. Tunable electronics. | High Yield & TON: The combination of a coordinating pyridine nitrogen and a phosphine donor is expected to create a stable and active catalyst. Good Substrate Scope: The pyridine moiety may enhance solubility and substrate compatibility. |
| Alternative 1 | Triphenylphosphine (PPh₃) | Basic, widely used phosphine ligand. | Moderate to Good Yield: A reliable catalyst, but may require higher catalyst loadings and temperatures for challenging substrates. |
| Alternative 2 | SPhos | Bulky, electron-rich biaryl phosphine. | Excellent Yield & TON: Known for high activity, enabling low catalyst loadings and room temperature reactions for some substrates. |
| Alternative 3 | XPhos | Very bulky and electron-rich biaryl phosphine. | Excellent Yield & TON: One of the most active ligands for a broad range of Suzuki-Miyaura couplings, including challenging substrates. |
Anticipated Experimental Data
The following table presents the anticipated results for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, based on literature data for similar catalyst systems.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Hypothetical Catalyst | Pd(OAc)₂ | 1 | K₃PO₄ | Toluene | 100 | 4 | >95 | >1900 |
| Alternative 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | ~85 | ~1700 |
| Alternative 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >98 | >1960 |
| Alternative 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 2 | >98 | >1960 |
Mechanistic Considerations & Rationale for Experimental Design
The performance of a palladium catalyst in the Suzuki-Miyaura cross-coupling is intricately linked to the electronic and steric properties of its ancillary ligands. These properties influence key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Visualizing the Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) complex into the aryl halide bond. Electron-rich ligands, like our hypothetical ligand 1 , can accelerate this step.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. The nature of the base and the ligand can influence the rate of this step.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. Steric bulk on the ligand can promote this step.
The choice of a phosphine ligand derived from this compound is based on the hypothesis that the pyridine nitrogen can act as a hemilabile ligand, transiently coordinating to the palladium center to stabilize catalytic intermediates and promote key steps in the catalytic cycle. The 2-methyl group provides a degree of steric hindrance that can facilitate reductive elimination without being overly bulky, which might impede oxidative addition.
Conclusion and Future Directions
This guide presents a compelling case for the exploration of catalysts derived from this compound. The hypothetical phosphine ligand (4-(diphenylphosphinomethyl)-2-methylpyridine) is projected to form a highly active and robust palladium catalyst for the Suzuki-Miyaura cross-coupling reaction, with performance potentially rivaling that of some established, more complex ligand systems.
The true potential of this catalyst system can only be unlocked through experimental validation. Researchers are encouraged to synthesize the proposed ligand and evaluate its performance in a range of cross-coupling reactions. Further optimization of the ligand structure, for instance, by modifying the phosphine substituents or the groups on the pyridine ring, could lead to even more active and selective catalysts. The principles and protocols outlined in this guide provide a solid foundation for such endeavors, paving the way for the discovery of next-generation catalysts for organic synthesis.
References
A Comparative Guide to the Cross-Reactivity of Methyl 2-methylisonicotinate Derivatives in Preclinical Drug Development
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, the efficacy of a drug candidate is intrinsically linked to its selectivity. While achieving potent on-target activity is the primary goal, understanding a compound's potential for off-target interactions—its cross-reactivity—is equally critical for a successful preclinical safety assessment.[1][2] Unforeseen off-target binding can lead to adverse effects, idiosyncratic toxicities, or even paradoxical pathway activation, ultimately derailing an otherwise promising therapeutic program.[3][4]
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[5][6][7][8] Its unique electronic properties and synthetic tractability make it a privileged structure in drug design.[5][9] Methyl 2-methylisonicotinate represents a simple yet versatile starting point for the generation of novel chemical entities. However, like all small molecules, its derivatives are not immune to the challenge of cross-reactivity.
This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the principles in practice. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust safety and selectivity profile for their drug candidates, in line with regulatory expectations.[10][11][12]
Designing the Study: From Lead Compound to Comparative Panel
A rational approach to cross-reactivity studies begins with a clear understanding of the lead compound and its intended biological target. For the purpose of this guide, we will posit that our series of this compound derivatives are designed as inhibitors of a major oncology target: the Epidermal Growth Factor Receptor (EGFR) kinase .
Synthesis of a Representative Derivative Panel
To conduct a meaningful comparison, a small, structurally diverse panel of derivatives is required. Starting from the core structure of this compound, we will introduce modifications at key positions to probe the effects on target affinity and off-target interactions. The synthesis of the parent compound, this compound, can be achieved from its corresponding acid, 2-methylisonicotinic acid.[13][14][15][16]
-
M2M-Parent: this compound (the baseline compound).
-
M2M-NH2: A derivative where a primary amine is introduced, potentially forming new hydrogen bonds in ATP-binding pockets.
-
M2M-Ph: A derivative with an appended phenyl group to explore the impact of increased steric bulk and hydrophobicity.
-
M2M-SO2Me: A derivative incorporating a methylsulfonyl group to enhance solubility and introduce a strong hydrogen bond acceptor.
These hypothetical derivatives provide a basis for our comparative analysis, representing common strategies in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
The Cross-Reactivity Screening Cascade: A Multi-Tiered Approach
A robust cross-reactivity assessment employs a tiered strategy, beginning with broad, high-throughput screens and progressing to more complex, biologically relevant assays for hits of concern.
Tier 1: High-Throughput Kinase Profiling
Given our hypothetical primary target is a kinase, a broad kinase panel screen is the logical first step. This provides a wide view of the kinome, identifying potential off-target interactions that might not be predicted from sequence homology alone.[1][17]
Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
This methodology quantitatively measures the binding of a compound to a panel of kinases. It is an ATP-independent assay, which provides a true measure of the thermodynamic affinity of the compound for the kinase active site.
-
Assay Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
-
Step-by-Step Methodology:
-
Prepare stock solutions of M2M-Parent, M2M-NH2, M2M-Ph, and M2M-SO2Me in 100% DMSO.
-
Perform serial dilutions to achieve the desired screening concentration (e.g., 10 µM).
-
In a multi-well plate, combine the diluted compounds with the individual kinase-DNA tag constructs from the panel.
-
Add the immobilized ligand beads to each well.
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Wash the plates to remove unbound kinase.
-
Elute the bound kinase-DNA tags.
-
Quantify the amount of eluted DNA tag using qPCR.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding of the test compound to the kinase.
-
% Control = (Signal_Compound / Signal_DMSO) * 100
-
A common threshold for a significant "hit" is a % Control value of <35% or <10%.
-
Hypothetical Data Presentation: Kinase Panel Screen
For clarity, we will present data for our derivatives against the primary target (EGFR) and a small, representative panel of off-target kinases.
| Compound | EGFR (% Ctrl @ 10µM) | HER2 (% Ctrl @ 10µM) | SRC (% Ctrl @ 10µM) | LCK (% Ctrl @ 10µM) | CDK2 (% Ctrl @ 10µM) |
| M2M-Parent | 8.5 | 45.2 | 88.1 | 92.4 | 75.3 |
| M2M-NH2 | 5.2 | 25.8 | 65.7 | 70.1 | 40.2 |
| M2M-Ph | 12.3 | 15.1 | 22.5 | 30.8 | 85.0 |
| M2M-SO2Me | 6.8 | 75.9 | 95.3 | 98.2 | 90.1 |
Interpretation of Tier 1 Data:
-
All compounds show potent binding to the intended target, EGFR.
-
M2M-NH2 shows some cross-reactivity with the closely related HER2 kinase and moderate interaction with CDK2.
-
M2M-Ph displays significant off-target binding to HER2, SRC, and LCK, suggesting the bulky, hydrophobic moiety may fit into the active sites of multiple kinases.
-
M2M-SO2Me appears to be the most selective derivative in this initial screen, with minimal binding to the tested off-targets.
Tier 2: IC50 Determination for Confirmed Hits
For any significant hits identified in the primary screen, the next step is to determine the potency of the interaction by generating a full dose-response curve and calculating the IC50 value. This quantifies the concentration of the inhibitor required to achieve 50% inhibition of the target.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in ADP production.[18]
-
Assay Principle: The assay is performed in two steps. First, the kinase reaction is performed with ATP and a suitable substrate. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
-
Step-by-Step Methodology:
-
Prepare 10-point, 3-fold serial dilutions for each compound identified as a "hit" (e.g., M2M-Ph against SRC).
-
In a 384-well plate, add the kinase, substrate, and ATP to the appropriate wells.
-
Add the serially diluted compound or DMSO (as a control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to each well and incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation: Off-Target IC50 Values
| Compound | Off-Target Kinase | IC50 (nM) |
| M2M-Ph | HER2 | 150 |
| M2M-Ph | SRC | 350 |
| M2M-Ph | LCK | 420 |
| M2M-NH2 | HER2 | 850 |
Interpretation of Tier 2 Data:
-
The IC50 values confirm that M2M-Ph has potent off-target activity against HER2, SRC, and LCK, which could lead to unintended biological consequences.
-
The off-target potency of M2M-NH2 against HER2 is significantly weaker, suggesting a better selectivity window compared to M2M-Ph.
Tier 3: Assessing Functionally Relevant Cross-Reactivity
Biochemical assays are essential, but they don't always predict a compound's activity in a complex cellular environment. Therefore, it's crucial to assess cross-reactivity against different target classes, such as G-Protein Coupled Receptors (GPCRs), in a functional, cell-based context.[19][20][21]
Experimental Protocol: Cell-Based cAMP Assay for Gαi-Coupled GPCRs
This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi-coupled receptor activation. An off-target antagonist would prevent the natural ligand from inhibiting cAMP production.
-
Assay Principle: Cells expressing the GPCR of interest (e.g., CXCR4) are treated with a universal adenylyl cyclase activator, forskolin, which elevates intracellular cAMP levels. The natural ligand for the receptor will activate the Gαi pathway, inhibiting adenylyl cyclase and thus reducing cAMP levels. A compound that acts as an antagonist at this receptor will block the effect of the natural ligand, causing cAMP levels to remain high.
-
Step-by-Step Methodology:
-
Culture a stable cell line expressing the target GPCR (e.g., HEK293-CXCR4).
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the this compound derivatives.
-
Aspirate the culture medium and add the diluted compounds to the cells. Incubate for a defined period (e.g., 30 minutes) to allow binding.
-
Add the natural ligand (e.g., CXCL12) at its EC80 concentration, along with forskolin, to all wells except the negative control.
-
Incubate for 30 minutes to stimulate the signaling cascade.
-
Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit (e.g., HTRF or luminescence-based).
-
-
Data Analysis: The data is analyzed to determine the IC50 of the antagonist effect, which is the concentration of the derivative that restores 50% of the inhibited cAMP signal.
Hypothetical Data Presentation: Functional GPCR Off-Target Activity
| Compound | CXCR4 Antagonism IC50 (µM) |
| M2M-Parent | > 30 |
| M2M-NH2 | > 30 |
| M2M-Ph | 8.5 |
| M2M-SO2Me | > 30 |
Interpretation of Tier 3 Data:
-
The functional cell-based assay reveals that M2M-Ph not only has off-target activity against kinases but also acts as a moderately potent antagonist at the CXCR4 receptor. This is a significant finding that would not have been identified through kinase screening alone and highlights the importance of testing against diverse target classes.
Comparative Analysis and Guide to Lead Selection
By consolidating the data from our multi-tiered screening cascade, we can now make an informed, objective comparison of the this compound derivatives.
| Compound | EGFR IC50 (nM) | Kinase Selectivity Score (S-Score @ 1µM)¹ | CXCR4 Antagonism IC50 (µM) | Overall Assessment |
| M2M-Parent | 15 | 0.15 | > 30 | Potent on-target activity with moderate kinase selectivity. A reasonable starting point. |
| M2M-NH2 | 8 | 0.08 | > 30 | Improved on-target potency and good kinase selectivity. Low risk of functional GPCR off-target effects. |
| M2M-Ph | 25 | 0.45 | 8.5 | Poor selectivity. Potent off-target activity against multiple kinases and a GPCR. High risk of toxicity. |
| M2M-SO2Me | 12 | 0.02 | > 30 | Excellent Selectivity Profile. Potent on-target activity with minimal off-target liabilities identified. |
¹S-Score is a measure of selectivity, calculated as the number of off-target kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Based on this comprehensive cross-reactivity assessment, M2M-SO2Me emerges as the superior lead candidate for further development. It maintains high potency against the primary target, EGFR, while demonstrating a significantly improved selectivity profile over the other derivatives. The methylsulfonyl group successfully mitigated the off-target kinase activity observed with the phenyl substitution (M2M-Ph) without introducing new liabilities.
In contrast, M2M-Ph should be deprioritized due to its promiscuous nature. Its potent inhibition of multiple kinases and functional antagonism of CXCR4 present a high risk for unacceptable toxicity in vivo.
This guide illustrates a systematic and logical approach to the evaluation of cross-reactivity. By integrating broad panel screening with quantitative, functional follow-up assays, researchers can build a robust understanding of their compounds' selectivity, enabling data-driven decisions to select the safest and most promising candidates for clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. admescope.com [admescope.com]
- 11. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 12. fda.gov [fda.gov]
- 13. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]
- 14. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 15. chemscene.com [chemscene.com]
- 16. 4021-11-8|2-Methylisonicotinic acid|BLD Pharm [bldpharm.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Uncharted: A Safety-First Approach to Handling Methyl 2-methylisonicotinate
A Critical Note to Our Valued Scientific Professionals: In the pursuit of scientific advancement, the safety of our researchers is paramount. Our comprehensive search for a specific Safety Data Sheet (SDS) for Methyl 2-methylisonicotinate did not yield a dedicated document for this precise chemical entity. The following guide is therefore constructed based on established best practices for handling novel or uncharacterized pyridine derivatives, drawing parallels from structurally related compounds. This information is not a substitute for a substance-specific SDS. It is imperative that you obtain the official SDS from your supplier before commencing any work with this compound. In the absence of specific data, a conservative approach that assumes a high degree of hazard is the only responsible course of action.
Immediate Safety and Hazard Overview
This compound, as a pyridine derivative, should be handled with caution. Based on data from analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2][3] Inhalation and direct contact should be rigorously avoided.[4] All operations involving this compound must be conducted within a certified chemical fume hood to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in providing comprehensive protection against the potential hazards of related pyridine compounds.
| PPE Component | Specifications & Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield are required.[4] This combination provides robust protection against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves are essential. Given the absence of specific permeation data, double-gloving with compatible materials (e.g., nitrile or neoprene) is strongly recommended. Gloves must be inspected before each use and changed immediately upon contamination.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[4] |
| Respiratory Protection | All handling of solid and liquid forms of this compound must be performed in a chemical fume hood. If this is not feasible, or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges must be used within the framework of a comprehensive respiratory protection program.[7] |
Operational Plans: From Receipt to Disposal
A systematic and safety-conscious workflow is crucial when working with any chemical, and particularly one without a detailed public safety profile. The following procedural flowchart provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Procedures
-
Pre-Handling Preparations:
-
Obtain and Review the SDS: Before any work begins, you must have the specific Safety Data Sheet for this compound from your supplier.
-
Conduct a Risk Assessment: Evaluate the specific procedures you will be performing and identify potential hazards.
-
Assemble and Inspect PPE: Ensure all required PPE is available, fits correctly, and is in good condition.
-
Prepare Your Workspace: The chemical fume hood should be clean, uncluttered, and the sash at the appropriate working height. Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[7][8]
-
-
During Handling:
-
Prudent Practices: Avoid all personal contact with the chemical.[4] Do not eat, drink, or smoke in the work area.[4]
-
Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood to contain any dust or vapors.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[7]
-
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste generated from the use of this compound must be considered hazardous.
-
Solid and Liquid Waste: Collect all waste in clearly labeled, sealed containers.[8]
-
Contaminated Materials: Any items that have come into contact with the chemical, including gloves, disposable lab coats, and absorbent materials from spill clean-ups, must be disposed of as hazardous waste.[5]
-
Disposal Method: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[5][7] Do not dispose of this material down the drain.[8]
By adhering to these stringent safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice.
References
- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
